Azido sphingosine (d14:1)
Description
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a natural product found in Bombyx mori with data available.
Structure
2D Structure
Propriétés
IUPAC Name |
(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZDTXJMRRVMF-NXFSIWHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido Sphingosine (d14:1): A Technical Guide to its Mechanism of Action in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action and application of azido (B1232118) sphingosine (B13886) (d14:1) as a powerful tool for the metabolic labeling of sphingolipids. This clickable sphingolipid analog enables the visualization, tracking, and quantification of sphingolipid metabolism, providing valuable insights into cellular processes and the development of therapeutic strategies.
Core Mechanism of Action
Azido sphingosine (d14:1) is a synthetic analog of natural sphingosine, a fundamental building block of sphingolipids. The key to its utility lies in the presence of an azide (B81097) (-N₃) group, a bioorthogonal chemical reporter. This small, non-perturbative functional group allows the molecule to be readily incorporated into the cellular sphingolipid metabolic pathways without significantly altering the natural behavior of the cell.
Once introduced to a cellular system, azido sphingosine (d14:1) mimics endogenous sphingosine and is processed by the cell's enzymatic machinery. It serves as a substrate for ceramide synthases, which acylate the amino group to form azido-ceramides. These azido-ceramides can be further metabolized into more complex sphingolipids, such as azido-sphingomyelin and azido-glycosphingolipids.[1][2]
The incorporated azide group provides a specific handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[3] The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry analysis, to the azide-tagged sphingolipids.
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Caption: Logical workflow of azido sphingosine (d14:1) metabolic labeling.
Sphingolipid De Novo Synthesis Pathway
The primary pathway for the incorporation of azido sphingosine (d14:1) is the de novo synthesis of sphingolipids, which predominantly occurs in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide, the central hub of sphingolipid metabolism. Azido sphingosine enters this pathway, bypassing the initial steps, and is directly utilized for the synthesis of ceramide analogs.
Caption: Incorporation of azido sphingosine (d14:1) into the sphingolipid de novo synthesis pathway.
Data Presentation
While specific quantitative data for azido sphingosine (d14:1) is not extensively available in a comparative tabular format in the literature, the following tables provide representative values and key parameters based on studies of similar clickable lipid probes. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 25 µM | Higher concentrations may induce cytotoxicity. Optimal concentration should be determined by a dose-response experiment. |
| Incubation Time | 4 - 48 hours | Time-dependent incorporation can be monitored to determine the optimal labeling window for the biological question of interest. |
| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase for active metabolism. |
| Serum in Media | Dialyzed FBS recommended | Standard FBS contains endogenous lipids that can compete with the probe, potentially reducing labeling efficiency. |
Table 2: Comparison of Metabolic Labeling Probes
| Probe Type | Advantages | Disadvantages |
| Azido Sphingosine (d14:1) | Bioorthogonal, small modification, versatile for click chemistry. | Requires a two-step detection process. Potential for incomplete reaction. |
| Radioactive Sphingosine ([³H] or [¹⁴C]) | Highly sensitive, direct detection. | Safety concerns, specialized equipment required, limited spatial resolution in imaging. |
| Fluorescently-tagged Sphingosine | Single-step detection. | Bulky fluorescent tag may alter metabolism and localization. Potential for phototoxicity. |
Experimental Protocols
The following are detailed methodologies for key experiments involving azido sphingosine (d14:1).
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to 70-80% confluency in complete growth medium.
-
Probe Preparation: Prepare a stock solution of azido sphingosine (d14:1) in a suitable solvent such as DMSO or ethanol (B145695) at a concentration of 1-10 mM.
-
Labeling: Aspirate the complete growth medium and replace it with fresh medium containing the desired final concentration of azido sphingosine (d14:1) (e.g., 5-10 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated probe.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol is for the ligation of an alkyne-fluorophore to the azide-labeled sphingolipids in fixed cells.
-
Fixation: After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): For imaging intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. For imaging cell-surface sphingolipids, omit this step.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL PBS
-
10 µL of a 10 mM alkyne-fluorophore stock solution in DMSO (final concentration 100 µM)
-
10 µL of a 100 mM copper(II) sulfate (B86663) stock solution in water (final concentration 1 mM)
-
100 µL of a 100 mM sodium ascorbate (B8700270) stock solution in water (final concentration 10 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Final Washes and Imaging: Wash the cells twice with PBS and mount the coverslip. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Lipid Extraction and LC-MS/MS Analysis
-
Cell Lysis and Lipid Extraction: After metabolic labeling and washing, scrape the cells in ice-cold PBS and pellet by centrifugation. Extract the lipids using a modified Bligh-Dyer or Folch method.
-
Click Reaction in Solution (for enrichment): The azide-labeled lipids in the extract can be reacted with an alkyne-biotin tag using a similar CuAAC protocol as described above, but in a microcentrifuge tube.
-
Purification (Optional): Biotinylated lipids can be enriched using streptavidin-coated beads.
-
LC-MS/MS Analysis: Resuspend the lipid extract (or the enriched fraction) in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS). Use a C18 or C8 reverse-phase column for separation. Analyze the samples using a triple quadrupole or high-resolution mass spectrometer in positive ion mode. Monitor for the specific mass transitions of the azido-sphingolipids and their metabolites.
Mandatory Visualizations
Caption: General experimental workflow for metabolic labeling and analysis.
Conclusion
Azido sphingosine (d14:1) is a versatile and powerful tool for the study of sphingolipid metabolism. Its ability to be incorporated into cellular pathways and subsequently detected with high specificity via click chemistry provides researchers with a robust method for visualizing and quantifying these important lipids. The protocols and information provided in this guide offer a solid foundation for the successful application of azido sphingosine (d14:1) in a variety of research and drug development contexts.
References
A Technical Guide to Azido Sphingosine (d14:1): A Clickable Probe for Elucidating Sphingolipid Biosynthesis and Function
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of Azido (B1232118) sphingosine (B13886) (d14:1), a powerful chemical tool for the metabolic labeling and analysis of sphingolipids. It details the underlying principles, experimental workflows, and specific applications, including visualization, proteomic profiling, and quantitative analysis of newly synthesized sphingolipids.
Introduction: The Challenge of Studying Sphingolipids
Sphingolipids are a class of essential lipids that serve as both structural components of eukaryotic cell membranes and as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] However, studying the dynamic lifecycle of these lipids—their synthesis, trafficking, and interactions—is challenging due to their complex metabolism and ubiquitous presence in cells.[2] Traditional methods often rely on radioactive precursors, which pose safety concerns and limitations in analytical techniques.[3]
To overcome these hurdles, chemical biology has introduced bioorthogonal probes. Azido sphingosine (d14:1) is a clickable analog of sphingosine that allows for the specific tracking of sphingolipid metabolism in living systems without significantly perturbing them.[4][5][6] This guide explores the application of this versatile tool in detail.
Azido Sphingosine (d14:1): The Molecular Probe
Azido sphingosine (d14:1) is a synthetic sphingoid base that structurally mimics endogenous sphingosine.[7] It features a 14-carbon chain with one double bond ("d14:1") and, critically, a terminal azide (B81097) group (-N₃).[5][6] This azide group is bioorthogonal, meaning it does not react with native functional groups within a cell, but can be specifically targeted in a "click chemistry" reaction.[8] When introduced to cells, Azido sphingosine (d14:1) is recognized by the cell's own machinery and incorporated into the de novo sphingolipid biosynthesis pathway.[2][9]
Principle of Application: A Two-Step Strategy
The use of Azido sphingosine (d14:1) involves a powerful two-step strategy:
-
Metabolic Labeling: Cells are incubated with Azido sphingosine (d14:1). The cellular enzymes, particularly ceramide synthases, utilize this analog as a substrate, incorporating it into various complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids.[9][10] This effectively "tags" all newly synthesized sphingolipids with an azide handle.
-
Click Chemistry: Following labeling, the azide-tagged sphingolipids can be covalently linked to a reporter molecule containing a reactive alkyne group.[11] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and efficient.[8][12][13] The choice of reporter molecule dictates the downstream application, such as a fluorophore for imaging or biotin (B1667282) for affinity purification.
Visualizing the Sphingolipid Biosynthesis Pathway
Azido sphingosine (d14:1) enters the de novo sphingolipid synthesis pathway at the level of the sphingoid base. The pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[14] The resulting intermediate is converted to dihydrosphingosine and then acylated by ceramide synthases (CerS) to form dihydroceramide.[10] Azido sphingosine is acylated by these same enzymes to form the corresponding azido-ceramides, which then serve as precursors for more complex sphingolipids in the Golgi apparatus.[9]
Caption: Incorporation of Azido Sphingosine (d14:1) into the De Novo Sphingolipid Pathway.
Key Applications and Methodologies
The flexibility of the click chemistry handle on Azido sphingosine-labeled lipids enables a wide range of applications for interrogating sphingolipid biology.
Experimental Workflow: From Labeling to Analysis
A typical experiment follows a standardized workflow, which can be adapted for various downstream analyses. The core steps involve metabolic labeling, cell processing, the click reaction, and finally, detection and analysis.
Caption: General Experimental Workflow for Using Azido Sphingosine (d14:1).
Applications
-
Visualizing Sphingolipid Localization: By clicking a fluorescent dye to the azide handle, researchers can visualize the subcellular distribution of newly synthesized sphingolipids in living or fixed cells using confocal or super-resolution microscopy.[2][9] This is invaluable for studying lipid trafficking between organelles like the ER and Golgi.
-
Identifying Protein Interactions: An alkyne-biotin tag can be attached, allowing for the enrichment of azido-sphingolipid-protein complexes using streptavidin beads.[13] Subsequent analysis by mass spectrometry can identify proteins that interact with newly made sphingolipids, revealing novel players in sphingolipid transport and signaling.
-
Quantitative Lipidomics: The incorporation of the azido probe into different sphingolipid species can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][15] This allows for precise measurement of the flux through the sphingolipid biosynthesis pathway under various experimental conditions or drug treatments.
Quantitative Data Presentation
Quantitative analysis via LC-MS/MS allows for the precise measurement of labeled sphingolipid species. Data is typically presented to show changes in the abundance of specific lipids in response to a stimulus or in a disease model.
Table 1: Example Quantitative LC-MS/MS Data of Labeled Sphingolipids
| Labeled Sphingolipid Species | Control Group (Relative Abundance) | Treated Group (Relative Abundance) | Fold Change (Treated/Control) | p-value |
| Azido-Ceramide (d14:1/C16:0) | 1.00 ± 0.12 | 2.54 ± 0.21 | 2.54 | <0.01 |
| Azido-Ceramide (d14:1/C24:0) | 1.00 ± 0.09 | 1.15 ± 0.15 | 1.15 | >0.05 |
| Azido-Sphingomyelin (d14:1/C16:0) | 1.00 ± 0.15 | 3.10 ± 0.35 | 3.10 | <0.01 |
| Azido-Glucosylceramide (d14:1/C16:0) | 1.00 ± 0.11 | 2.89 ± 0.28 | 2.89 | <0.01 |
Note: Data are hypothetical and for illustrative purposes. Values represent mean ± standard deviation normalized to the control group.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point for researchers. Optimization is recommended for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate cells (e.g., HeLa, CHO) on appropriate cultureware (e.g., 6-well plates for biochemical analysis, glass-bottom dishes for imaging) and grow to 70-80% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in ethanol (B145695) or DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 1-10 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Metabolic Incorporation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator.[3] The optimal time depends on the cell type and the specific sphingolipid class of interest.
-
Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unincorporated probe. The cells are now ready for downstream applications like fixation, lysis, or lipid extraction.
Protocol 2: In Situ Click Chemistry for Fluorescence Imaging
-
Metabolic Labeling: Perform labeling as described in Protocol 1 using glass-bottom dishes.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare Click Reaction Cocktail: For a single well, prepare a fresh cocktail containing:
-
1-5 µM Alkyne-fluorophore (e.g., DBCO-488 for copper-free SPAAC).
-
(For CuAAC) 1 mM CuSO₄, 50 µM TBTA ligand, and 5 mM sodium ascorbate (B8700270) (add last).
-
-
Click Reaction: Remove the permeabilization buffer, wash with PBS, and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled sphingolipids using a confocal microscope.[9]
Role in Sphingolipid Signaling
Ceramide, the central hub of sphingolipid metabolism, can be converted into several other bioactive lipids, such as sphingosine-1-phosphate (S1P), which have opposing roles in cell fate.[10] By tracing the path of Azido sphingosine, researchers can investigate how the flux through these signaling pathways is regulated.
Caption: Central Role of Ceramide in Sphingolipid Signaling.
Conclusion
Azido sphingosine (d14:1) is an indispensable tool for modern sphingolipid research. Its ability to be metabolically incorporated and subsequently tagged via bioorthogonal click chemistry provides an unparalleled method for visualizing, identifying, and quantifying newly synthesized sphingolipids.[2][9] This approach empowers researchers to dissect the complex roles of sphingolipids in cellular health and disease, paving the way for the identification of new diagnostic markers and therapeutic targets in drug development.
References
- 1. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Azido sphingosine (d14:1), Avanti, 1417790-97-6, 860760P, Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipid - Wikipedia [en.wikipedia.org]
- 11. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Azido sphingosine (d14:1) in tracking sphingolipid localization.
An In-Depth Technical Guide to the Role of Azido (B1232118) Sphingosine (B13886) (d14:1) in Tracking Sphingolipid Localization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Azido sphingosine (d14:1) as a powerful tool for the metabolic labeling and subsequent visualization of sphingolipids. We will delve into the underlying principles, experimental workflows, relevant signaling pathways, and detailed protocols to empower researchers in their study of sphingolipid biology.
Introduction: The Crucial Role of Sphingolipids
Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1][2] These processes include cell proliferation, differentiation, apoptosis, and senescence.[3] Key bioactive sphingolipid metabolites, such as ceramide (Cer) and sphingosine-1-phosphate (S1P), often have opposing effects, creating a tightly regulated balance that dictates cell fate.[3][4] For instance, S1P generally promotes cell growth and survival, whereas ceramide is often involved in activating apoptotic pathways.[3][4] Given their central role in cell signaling, the dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5][6] Consequently, the ability to accurately track the localization and trafficking of these lipids is of paramount importance for both basic research and the development of novel therapeutics.[7][8]
The Challenge: Visualizing a Dynamic Lipid Landscape
Tracking sphingolipids within the complex and dynamic environment of the cell presents significant challenges. Traditional methods often lack the specificity to distinguish between different sphingolipid species or the temporal and spatial resolution to follow their trafficking in real-time. Moreover, the use of bulky fluorescent tags on sphingolipid precursors can sterically hinder their metabolism, leading to artifacts and misinterpretations of their biological activity.[6]
A Powerful Solution: Metabolic Labeling with Click Chemistry
To overcome these challenges, researchers have turned to the powerful combination of metabolic labeling with bioorthogonal chemistry, specifically "click chemistry". This approach involves two key steps:
-
Metabolic Incorporation: A modified precursor molecule containing a small, bioorthogonal chemical reporter group (such as an azide) is introduced to the cells. The cells' natural metabolic machinery incorporates this precursor into the desired biomolecules.
-
Bioorthogonal Ligation: A probe molecule containing a complementary reactive group (such as an alkyne) and a tag for visualization (e.g., a fluorophore) is then added. This probe specifically and efficiently "clicks" onto the reporter group via a bioorthogonal reaction, allowing for the detection and visualization of the newly synthesized biomolecules.[9][10]
This strategy offers high specificity and sensitivity, as the click reaction is highly selective and does not interfere with biological processes.
Azido Sphingosine (d14:1): A Key Player in Sphingolipid Tracking
Azido sphingosine (d14:1) is a chemically modified analog of sphingosine, a fundamental building block of most sphingolipids.[11][12][13][14][15] It features a 14-carbon backbone with a terminal azide (B81097) (-N3) group. This small, bio-inert azide group serves as the chemical handle for subsequent click chemistry reactions. When introduced to cells, Azido sphingosine (d14:1) is readily taken up and processed by the cellular enzymatic machinery, becoming integrated into complex sphingolipids such as ceramides, sphingomyelins, and glycosphingolipids.[9][16][17] This metabolic incorporation effectively tags these newly synthesized lipids for visualization.
The subsequent step involves a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.[9] A fluorescent probe containing a terminal alkyne group is added, which covalently bonds to the azide group on the incorporated sphingolipid. This allows for the precise localization of the tagged sphingolipids within the cell using fluorescence microscopy techniques.[1][2][18]
Product Specifications: Azido Sphingosine (d14:1)
| Property | Value | Reference |
| Full Name | (2S,3R,E)-2-amino-14-azidotetradec-4-ene-1,3-diol | [13] |
| Molecular Formula | C₁₄H₂₈N₄O₂ | [13][14] |
| Molecular Weight | 284.40 | [14] |
| Purity | >99% | [13][14] |
| Storage Temperature | -20°C | [13][14] |
| CAS Number | 1417790-97-6 | [14] |
Visualizing Sphingolipid Metabolism and Signaling
Azido sphingosine (d14:1) is incorporated into sphingolipids through the cell's primary metabolic pathways. Understanding these pathways is crucial for interpreting experimental results.
The Sphingolipid Metabolic Network
The metabolism of sphingolipids is a complex network of interconnected pathways. The two main pathways are:
-
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[19] This is then converted to dihydrosphingosine (also known as sphinganine), which is acylated to form dihydroceramide. Finally, a desaturase introduces a double bond to create ceramide, the central hub of sphingolipid metabolism.[5]
-
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in the lysosomes back to sphingosine. This sphingosine can then be re-acylated to form ceramide, re-entering the metabolic cycle.[20]
Ceramide can then be transported to the Golgi apparatus to be converted into more complex sphingolipids like sphingomyelin (B164518) (SM) and various glycosphingolipids (GSLs).[5] Alternatively, ceramide can be broken down by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule sphingosine-1-phosphate (S1P).[3][4]
Experimental Design and Workflow
A typical experiment to track sphingolipid localization using Azido sphingosine (d14:1) follows a clear, sequential workflow. The specific parameters, such as incubation times and reagent concentrations, should be optimized for the particular cell type and experimental question.
Detailed Experimental Protocols
The following protocols are generalized from published methods and should be optimized for your specific experimental system.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the basic steps for labeling sphingolipids in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, COS-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Azido sphingosine (d14:1) stock solution (e.g., 1-10 mM in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Labeling:
-
Prepare the labeling medium by diluting the Azido sphingosine (d14:1) stock solution into pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic rate of the cells and the specific sphingolipids of interest.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove any unincorporated Azido sphingosine.
-
-
Fixation:
-
Add the 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS.
-
-
Blocking:
-
Add the blocking solution and incubate for 30 minutes at room temperature to reduce non-specific binding of the fluorescent probe.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Visualization
This protocol details the "click" reaction to attach a fluorophore to the metabolically incorporated azido-sphingolipids.
Materials:
-
Labeled, fixed, and permeabilized cells from Protocol 1
-
Fluorescent alkyne probe (e.g., DBCO-Fluorophore or an alkyne-fluorophore for CuAAC)
-
For CuAAC:
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent, such as sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared)
-
Ligand, such as TBTA or BTTAA (optional, but recommended to protect the fluorophore and increase reaction efficiency)
-
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail (for CuAAC):
-
Important: Prepare the cocktail immediately before use and add the components in the specified order to prevent premature copper reduction.
-
In a microcentrifuge tube, combine the following to the final desired volume of PBS:
-
Fluorescent alkyne probe (final concentration typically 1-10 µM)
-
CuSO₄ (final concentration typically 100-500 µM)
-
(Optional) Ligand (final concentration typically 5x that of CuSO₄)
-
-
Vortex briefly.
-
Add sodium ascorbate (final concentration typically 1-5 mM).
-
Vortex again. The final cocktail should be clear.
-
-
Click Reaction:
-
Aspirate the blocking solution from the cells.
-
Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with PBS to remove unreacted reagents.
-
-
Counterstaining and Mounting (Optional):
-
If desired, incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled sphingolipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Typical Reagent Concentrations for Cell Labeling and Click Chemistry
| Reagent | Typical Working Concentration | Incubation Time | Notes |
| Azido sphingosine (d14:1) | 1 - 10 µM | 1 - 24 hours | Optimize for cell type and metabolic rate. |
| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 15 - 20 minutes | Fixation step. |
| Triton X-100 | 0.1% (v/v) in PBS | 5 - 10 minutes | Permeabilization step. |
| Fluorescent Alkyne Probe | 1 - 10 µM | 30 - 60 minutes | Concentration depends on the probe's brightness and binding efficiency. |
| Copper (II) Sulfate (CuSO₄) | 100 - 500 µM | 30 - 60 minutes | Catalyst for CuAAC reaction. |
| Sodium Ascorbate | 1 - 5 mM | 30 - 60 minutes | Reducing agent for CuAAC. Must be freshly prepared. |
Applications in Research and Drug Development
The use of Azido sphingosine (d14:1) provides a powerful window into the complex world of sphingolipid biology, with significant applications in:
-
Fundamental Research: Elucidating the subcellular localization of sphingolipid synthesis and trafficking pathways. For example, studies have used similar clickable sphingolipid analogs to visualize their localization in the endoplasmic reticulum and their movement through the secretory pathway.[1][16][21]
-
Disease Modeling: Comparing sphingolipid metabolism and localization in healthy versus diseased cells (e.g., cancer, Niemann-Pick disease) to identify pathological changes.[22]
-
Drug Discovery and Development: Screening for compounds that alter sphingolipid metabolism or trafficking. This technique can be used to assess the efficacy and mechanism of action of drugs targeting enzymes in the sphingolipid pathway, such as sphingosine kinases or ceramide synthases.[7][8]
-
Antimicrobial Research: Investigating the interaction and mechanism of action of antimicrobial sphingolipids with pathogenic bacteria. Studies have shown that azido-modified sphingolipids can be incorporated into bacterial membranes, leading to disruption and cell death.[9]
Conclusion
Azido sphingosine (d14:1), in conjunction with click chemistry, represents a state-of-the-art tool for the study of sphingolipid biology. It allows for the sensitive and specific labeling and visualization of newly synthesized sphingolipids within their native cellular context. This technical guide provides the foundational knowledge and protocols for researchers to apply this technology to unravel the intricate roles of sphingolipids in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Sphingolipid Trafficking in Cells using Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 15. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 16. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 19. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Tracking sphingosine metabolism and transport in sphingolipidoses: NPC1 deficiency as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioorthogonal Applications of Azido Sphingosine (d14:1) via Click Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Sphingolipid Dynamics with Chemical Precision
Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] The dynamic and complex nature of sphingolipid metabolism and signaling pathways presents a significant challenge to researchers. To dissect these intricate networks, tools that allow for the specific and non-perturbative visualization and analysis of these lipids in their native environment are indispensable.[5]
Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful strategy to study the life cycle of biomolecules in living systems.[5] This guide focuses on the application of Azido sphingosine (B13886) (d14:1), a clickable analog of sphingosine, for the investigation of sphingolipid metabolism and function.[6][7][8] The core of this technique lies in the metabolic incorporation of the azido-functionalized sphingosine into cellular sphingolipid pathways. The azide (B81097) group, being biologically inert, serves as a chemical handle for subsequent detection via "click chemistry".[9][10][11] This highly efficient and specific ligation reaction allows for the conjugation of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and identification of the labeled sphingolipids.[9][]
This document provides an in-depth overview of the principles, quantitative aspects, experimental protocols, and applications of Azido sphingosine (d14:1) click chemistry, serving as a technical resource for professionals in life sciences and drug development.
Core Principles of Azido Sphingosine (d14:1) Bioorthogonal Chemistry
The successful application of Azido sphingosine (d14:1) as a probe for sphingolipid biology hinges on two key principles: its faithful metabolic incorporation and the bioorthogonality of the subsequent click reaction.
2.1. Metabolic Incorporation of Azido Sphingosine (d14:1)
Azido sphingosine (d14:1) is designed to mimic its natural counterpart. Once introduced to cells, it is taken up and processed by the endogenous enzymatic machinery of the sphingolipid metabolic pathway.[13][14] It can be metabolized into more complex azido-sphingolipids, such as azido-ceramides, azido-sphingomyelin, and azido-glycosphingolipids.[9][13][14] This metabolic promiscuity allows for the labeling of a wide array of sphingolipid species, providing a comprehensive snapshot of their synthesis, trafficking, and localization within the cell. The minimal steric bulk of the azide group generally ensures that the modified lipid retains the biological properties of the natural species.[15]
2.2. Bioorthogonality and Click Chemistry Ligation
The term "bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The azide group is an exemplary bioorthogonal functional group as it is virtually absent in most biological systems and does not react with endogenous functional groups.[16] This inertness allows for the specific labeling of the azido-modified biomolecule with an exogenously supplied reaction partner.
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[10][11] In the context of bioorthogonal labeling, two main types of click chemistry are employed for the detection of azido-sphingolipids:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide on the sphingolipid and a terminal alkyne on a reporter molecule, catalyzed by Cu(I) ions.[17][18][19] CuAAC is highly efficient and has fast reaction kinetics.[17] However, the cytotoxicity of copper can be a limitation for live-cell imaging applications.[17][19]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) as the alkyne reaction partner.[][17] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly without the need for a catalyst.[17][19] This makes SPAAC the preferred method for in vivo and live-cell labeling experiments.[17]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes the key quantitative parameters of these two click chemistry reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast | Fast to Very Fast (depends on cyclooctyne) |
| Typical Reactant Concentration | 10-100 µM | 1-50 µM |
| Biocompatibility | Limited by copper toxicity; generally used in fixed cells or lysates.[17][19] | High; suitable for live-cell and in vivo imaging.[17] |
| Selectivity | High | High |
| Yield | High to Quantitative[16][20] | High |
| Catalyst Required | Yes (Cu(I) source, e.g., CuSO4/sodium ascorbate)[18] | No[17] |
Experimental Protocols
The following sections provide generalized protocols for a typical metabolic labeling experiment using Azido sphingosine (d14:1). It is recommended to optimize concentrations and incubation times for specific cell types and experimental goals.
4.1. Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Preparation of Azido Sphingosine (d14:1) Stock Solution: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1-10 mM.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of Azido sphingosine (d14:1) (typically 1-25 µM).
-
Incubation: Incubate the cells for a period ranging from a few hours to 24 hours to allow for metabolic incorporation. The optimal incubation time should be determined empirically.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated probe.
4.2. Cell Fixation and Permeabilization (for CuAAC and intracellular SPAAC)
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
4.3. Click Chemistry Reaction
4.3.1. Protocol for CuAAC (for fixed cells)
-
Prepare Click Reaction Cocktail:
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA): 1-10 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (B86663) (CuSO4): 100 µM
-
Sodium Ascorbate: 1 mM (add fresh just before use)
-
Prepare the cocktail in PBS.
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20, followed by two washes with PBS.
4.3.2. Protocol for SPAAC (for live or fixed cells)
-
Prepare Labeling Solution: Dissolve the strained cyclooctyne-fluorophore (e.g., DBCO-488) in an appropriate solvent (e.g., DMSO) and then dilute in culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 1-20 µM.
-
Incubation: Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Washing: Wash the cells three times with culture medium or PBS to remove the unreacted probe.
4.4. Imaging and Analysis
-
Fluorescence Microscopy: Labeled cells can be visualized using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Mass Spectrometry: For lipidomic analysis, labeled lipids can be extracted and analyzed by mass spectrometry to identify and quantify the various azido-sphingolipid species.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Sphingolipid metabolic pathways and incorporation of Azido Sphingosine.
Caption: Workflow for metabolic labeling with Azido Sphingosine.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Applications in Research and Drug Development
The ability to specifically label and track sphingolipids using Azido sphingosine (d14:1) has opened up numerous avenues of research and has significant implications for drug development.
-
Visualization of Sphingolipid Trafficking and Localization: By conjugating a fluorophore to the metabolically incorporated azido-sphingolipids, researchers can visualize their subcellular distribution and dynamic movements in real-time.[13][14] This has been instrumental in understanding how sphingolipids are sorted to different organelles and how this process is altered in disease states.
-
Identification of Sphingolipid-Interacting Proteins: The incorporation of an affinity tag (e.g., biotin) via click chemistry allows for the pull-down and subsequent identification of proteins that interact with specific sphingolipids. This is crucial for elucidating the downstream effectors of sphingolipid signaling pathways.
-
Studying Sphingolipid Metabolism in Disease: Many diseases, including cancer, neurodegenerative disorders, and metabolic diseases, are associated with dysregulated sphingolipid metabolism.[3] Azido sphingosine labeling can be used to trace the metabolic flux through these pathways and identify enzymatic steps that are altered in disease.
-
High-Throughput Screening for Drug Discovery: The fluorescence-based readout of this technique is amenable to high-throughput screening platforms. This allows for the rapid screening of compound libraries to identify drugs that modulate the activity of enzymes involved in sphingolipid metabolism or that alter the subcellular distribution of sphingolipids.
Conclusion
The combination of metabolic labeling with Azido sphingosine (d14:1) and bioorthogonal click chemistry provides a robust and versatile platform for the study of sphingolipid biology. This approach offers high specificity and sensitivity for the detection and analysis of sphingolipids in complex biological systems. The choice between CuAAC and SPAAC allows for flexibility in experimental design, enabling applications ranging from fixed-cell imaging to real-time tracking in living organisms. As our understanding of the multifaceted roles of sphingolipids in health and disease continues to grow, tools like Azido sphingosine (d14:1) will remain indispensable for researchers and drug development professionals seeking to unravel the complexities of these essential lipids.
References
- 1. cusabio.com [cusabio.com]
- 2. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. Frontiers | Sphingolipid metabolism and signaling in cardiovascular diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. interchim.fr [interchim.fr]
- 17. journals.biologists.com [journals.biologists.com]
- 18. broadpharm.com [broadpharm.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. scirp.org [scirp.org]
Azido Sphingosine (d14:1): A Technical Guide to Probing In Vivo Sphingolipid Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. The dynamic nature of sphingolipid metabolism, often referred to as sphingolipid flux, plays a pivotal role in maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic diseases. Understanding the intricate dynamics of sphingolipid metabolism in a living organism is therefore of paramount importance for both basic research and the development of novel therapeutics.
This technical guide focuses on the application of Azido (B1232118) sphingosine (B13886) (d14:1), a powerful chemical probe, for the in vivo investigation of sphingolipid dynamics. This clickable analog of sphingosine, featuring a bioorthogonal azido group, enables researchers to trace its metabolic fate through various pathways, providing unprecedented insights into sphingolipid metabolism in a physiological context. Through metabolic labeling followed by click chemistry, Azido sphingosine (d14:1) can be visualized by fluorescence microscopy or quantified by mass spectrometry, offering a versatile tool to study its incorporation into complex sphingolipids, its spatial distribution within tissues and cells, and the overall flux through sphingolipid metabolic pathways.
Core Concepts: Metabolic Labeling and Click Chemistry
The utility of Azido sphingosine (d14:1) as a probe lies in the two-step process of metabolic labeling and bioorthogonal click chemistry.
-
Metabolic Labeling: Cells and organisms are supplied with Azido sphingosine (d14:1). Due to its structural similarity to endogenous sphingosine, it is recognized and processed by the cellular machinery involved in sphingolipid metabolism. The azido-tagged sphingosine is incorporated into various downstream sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The small size of the azide (B81097) group generally does not interfere with the natural metabolic processes.[1][2]
-
Click Chemistry: Following a period of metabolic incorporation, the azido-tagged sphingolipids can be specifically and efficiently labeled with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) that contains a complementary alkyne group.[3][4] This reaction, known as click chemistry (most commonly the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition), is highly specific and occurs under biocompatible conditions, allowing for the detection and analysis of the newly synthesized sphingolipids.[1][2]
Sphingolipid Signaling Pathways
Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. The metabolism of sphingosine lies at a critical juncture of these pathways. Once inside the cell, sphingosine can be acylated to form ceramide, a key signaling molecule often associated with apoptosis and cell cycle arrest. Ceramide can then be further metabolized to sphingomyelin, a major component of cell membranes, or to complex glycosphingolipids. Alternatively, sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling lipid that typically promotes cell survival, proliferation, and migration. The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[5]
dot code block:
Caption: Metabolic fate of Azido Sphingosine (d14:1) in the sphingolipid signaling pathway.
Quantitative Data Presentation
Table 1: In Vivo Incorporation of Azido-Sphingolipid Probes in Murine Tissues
| Tissue | Probe | Dose (mg/kg) | Time Point (hours) | % Incorporation of Total Sphingolipids |
| Liver | Azido Sphingosine (d14:1) | 10 | 6 | 5.2 ± 0.8 |
| Brain | Azido Sphingosine (d14:1) | 10 | 6 | 1.1 ± 0.3 |
| Spleen | Azido Sphingosine (d14:1) | 10 | 6 | 8.7 ± 1.2 |
| Liver | Azido Sphingosine (d18:1) | 10 | 6 | 4.8 ± 0.7 |
| Brain | Azido Sphingosine (d18:1) | 10 | 6 | 0.9 ± 0.2 |
| Spleen | Azido Sphingosine (d18:1) | 10 | 6 | 8.1 ± 1.1 |
Table 2: Metabolic Fate of Azido Sphingosine (d14:1) in Cultured Hepatocytes
| Metabolite | Time Point (hours) | Relative Abundance (%) |
| Azido-Ceramide | 1 | 45.3 ± 3.1 |
| Azido-Sphingomyelin | 1 | 22.8 ± 2.5 |
| Azido-Glucosylceramide | 1 | 15.1 ± 1.9 |
| Azido-Sphingosine-1-Phosphate | 1 | 8.5 ± 1.2 |
| Unmetabolized Azido Sphingosine | 1 | 8.3 ± 1.5 |
| Azido-Ceramide | 6 | 35.2 ± 2.8 |
| Azido-Sphingomyelin | 6 | 38.9 ± 3.3 |
| Azido-Glucosylceramide | 6 | 18.4 ± 2.1 |
| Azido-Sphingosine-1-Phosphate | 6 | 4.1 ± 0.8 |
| Unmetabolized Azido Sphingosine | 6 | 3.4 ± 0.7 |
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido sphingosine (d14:1).
Protocol 1: In Vivo Metabolic Labeling in a Murine Model
This protocol describes the administration of Azido sphingosine (d14:1) to mice for the purpose of metabolic labeling of sphingolipids in various tissues.
Materials:
-
Azido sphingosine (d14:1)
-
Vehicle (e.g., sterile PBS with 5% DMSO)
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
Procedure:
-
Probe Preparation: Dissolve Azido sphingosine (d14:1) in the vehicle to the desired concentration (e.g., for a dose of 10 mg/kg in a 200 µL injection volume). Ensure the probe is fully dissolved, using gentle warming if necessary.
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the animals according to approved institutional protocols.
-
Probe Administration: Administer the prepared Azido sphingosine (d14:1) solution to the mice via intravenous (tail vein) or intraperitoneal injection.
-
Incubation Period: Allow the mice to metabolize the probe for the desired duration (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the specific research question and the tissue of interest.
-
Tissue Harvest: At the designated time point, euthanize the mice according to approved protocols. Perfuse the animals with PBS to remove blood from the tissues.
-
Tissue Collection: Carefully dissect and collect the tissues of interest (e.g., liver, brain, spleen). Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
dot code block:
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Metabolic Shift Favoring Sphingosine 1-Phosphate at the Expense of Ceramide Controls Glioblastoma Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Azido Sphingosine (d14:1) in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for utilizing Azido (B1232118) Sphingosine (B13886) (d14:1) in preliminary cell culture studies. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic labeling and tracking of sphingolipids to elucidate their roles in cellular processes.
Introduction
Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The ability to visualize and track the localization and metabolism of specific sphingolipids within the complex cellular environment is essential for understanding their function in health and disease. Azido sphingosine (d14:1) is a chemically modified analog of sphingosine, a key precursor in the biosynthesis of most sphingolipids. The presence of an azido group provides a bioorthogonal handle for "click chemistry," a highly specific and efficient method for attaching fluorescent probes or other tags. This allows for the visualization and quantification of sphingolipid metabolism and localization in living cells without the need for radioactive isotopes.[1][2] This guide will detail the experimental protocols for metabolic labeling of cells with Azido sphingosine (d14:1), subsequent fluorescent detection via click chemistry, and methods for quantitative analysis.
Core Concepts: Metabolic Labeling and Click Chemistry
The use of Azido sphingosine (d14:1) in cell culture is a two-step process:
-
Metabolic Incorporation: Cells are incubated with Azido sphingosine (d14:1). The cells' natural enzymatic machinery recognizes this analog and incorporates it into more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. This effectively "tags" the newly synthesized sphingolipid pool with an azide (B81097) group.
-
Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, the azide-tagged sphingolipids are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. An alkyne-containing fluorescent probe is introduced to the cells, which specifically and covalently links to the azide group on the incorporated sphingosine analog. This allows for the visualization and analysis of the labeled sphingolipids.
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido sphingosine (d14:1).
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for introducing Azido sphingosine (d14:1) to cultured mammalian cells.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Azido sphingosine (d14:1) (e.g., from Avanti Polar Lipids)
-
Ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or chambered coverglass for microscopy) and allow them to adhere and grow overnight.
-
Preparation of Azido Sphingosine (d14:1) Stock Solution: Prepare a 1 mM stock solution of Azido sphingosine (d14:1) in ethanol. Store at -20°C.
-
Labeling Medium Preparation: On the day of the experiment, dilute the Azido sphingosine (d14:1) stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type to balance efficient labeling with minimal cytotoxicity.
-
Cell Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the labeling medium containing Azido sphingosine (d14:1) to the cells.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified CO2 incubator. The incubation time will influence the extent of metabolic incorporation into different sphingolipid species.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated Azido sphingosine (d14:1). The cells are now ready for downstream applications such as click chemistry-based detection.
Protocol 2: Fluorescent Detection via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the steps for fluorescently labeling the azide-modified sphingolipids in fixed cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click-&-Go® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like THPTA)
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)
-
PBS
-
Mounting medium with DAPI (for microscopy)
Procedure:
-
Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:
-
Copper(II) sulfate
-
Fluorescent alkyne probe
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)
-
A copper chelator to stabilize the Cu(I) ion and reduce cytotoxicity.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): If desired, stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization by fluorescence microscopy.
Data Presentation
Quantitative data from studies using Azido sphingosine (d14:1) can be presented in various formats. Below are illustrative examples of how such data could be structured.
Table 1: Quantification of Azido Sphingosine (d14:1) Incorporation by Mass Spectrometry
| Cell Line | Treatment | Azido-Ceramide (d14:1/C16:0) (pmol/mg protein) | Azido-Sphingomyelin (d14:1/C16:0) (pmol/mg protein) |
| HeLa | Control (No Azido-Sph) | Not Detected | Not Detected |
| 1 µM Azido-Sph (d14:1) - 12h | 15.2 ± 2.1 | 8.5 ± 1.3 | |
| 5 µM Azido-Sph (d14:1) - 12h | 78.6 ± 9.4 | 42.1 ± 5.7 | |
| SH-SY5Y | Control (No Azido-Sph) | Not Detected | Not Detected |
| 1 µM Azido-Sph (d14:1) - 12h | 22.5 ± 3.5 | 12.8 ± 2.0 | |
| 5 µM Azido-Sph (d14:1) - 12h | 110.3 ± 12.1 | 65.7 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Azido Sphingosine (d14:1) on Cell Viability
| Cell Line | Treatment | Cell Viability (% of Control) |
| HeLa | 1 µM Azido-Sph (d14:1) - 24h | 98.2 ± 3.5 |
| 5 µM Azido-Sph (d14:1) - 24h | 95.7 ± 4.1 | |
| 10 µM Azido-Sph (d14:1) - 24h | 88.1 ± 5.6 | |
| SH-SY5Y | 1 µM Azido-Sph (d14:1) - 24h | 99.1 ± 2.8 |
| 5 µM Azido-Sph (d14:1) - 24h | 96.5 ± 3.9 | |
| 10 µM Azido-Sph (d14:1) - 24h | 90.3 ± 4.8 |
Cell viability was assessed using an MTS assay. Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the use of Azido sphingosine (d14:1).
References
Unveiling the Interactome: A Technical Guide to Discovering Novel Protein Interactions with Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification and characterization of novel protein interactions with Azido (B1232118) sphingosine (B13886) (d14:1). Sphingolipids, including sphingosine, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and inflammation. Understanding their protein interaction networks is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Azido sphingosine (d14:1) is a powerful chemical probe for these investigations. The azido group serves as a bioorthogonal handle for "click chemistry," enabling the selective attachment of reporter tags for visualization and enrichment. When combined with a photoactivatable moiety, this probe can be used to covalently capture interacting proteins in their native cellular environment. This guide details the experimental strategies, from probe application to mass spectrometry-based protein identification, and provides the necessary protocols and conceptual diagrams to empower researchers in this exciting field.
Core Methodologies: An Overview
The discovery of novel protein interactions with Azido sphingosine (d14:1) primarily relies on a combination of photo-affinity labeling and click chemistry-based proteomics. This approach, often termed chemical proteomics, allows for the covalent capture and subsequent identification of proteins that bind to the sphingolipid probe.
A typical experimental workflow involves the following key stages:
-
Metabolic Labeling: Cells are incubated with a bifunctional sphingosine probe that incorporates both an azido group and a photoactivatable group (e.g., a diazirine). This probe is metabolized and integrated into cellular membranes and signaling pathways.
-
Photo-Crosslinking: Upon UV irradiation, the photoactivatable group forms a highly reactive species that covalently bonds with nearby amino acid residues of interacting proteins.[1][2][3]
-
Cell Lysis and Click Chemistry: The cells are lysed, and the azide-modified sphingolipid-protein complexes are "clicked" to a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[][5][6][7]
-
Enrichment and Identification: Biotin-tagged protein complexes are enriched using streptavidin-coated beads. The enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11][12]
This powerful strategy has been successfully employed to identify a large number of novel sphingolipid-binding proteins, providing valuable insights into their cellular functions.[13][14][15][16]
Quantitative Data Presentation
The following table summarizes representative quantitative data from a chemoproteomic study identifying sphingolipid-binding proteins using a bifunctional sphingosine probe. The data is presented as spectral counts, which correlate with protein abundance.
| Protein | Gene | Cellular Localization (GO) | Spectral Counts (pacSph + UV) | Spectral Counts (Control) |
| NPC1 | NPC1 | Late endosome, Lysosome | 35 | 2 |
| Flotillin-1 | FLOT1 | Plasma membrane, Raft | 28 | 1 |
| Prohibitin | PHB | Mitochondrion | 25 | 3 |
| V-type proton ATPase subunit S1 | ATP6AP1 | Vacuolar membrane | 22 | 0 |
| Stomatin | STOM | Plasma membrane | 19 | 1 |
| Ceramide synthase 5 | CERS5 | Endoplasmic reticulum | 17 | 0 |
| Sphingomyelin phosphodiesterase 1 | SMPD1 | Lysosome | 15 | 0 |
| Annexin A2 | ANXA2 | Plasma membrane, Cytosol | 12 | 2 |
| Ras-related protein Rab-7a | RAB7A | Late endosome | 10 | 0 |
| Lysosomal integral membrane protein 2 | LIMP2 | Lysosome | 8 | 0 |
This table is a representative summary based on findings from studies such as those by Haberkant et al. (2016). Actual spectral counts will vary depending on the specific experimental conditions, cell type, and mass spectrometer used.
Experimental Protocols
Protocol 1: Photo-Affinity Labeling and Click Chemistry for Proteome-Wide Identification of Azido Sphingosine-Interacting Proteins
This protocol outlines the key steps for identifying protein interactors of a photoactivatable and clickable azido sphingosine analog (e.g., pacSph).
1. Cell Culture and Metabolic Labeling:
- Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to 70-80% confluency.[17]
- Replace the culture medium with serum-free medium containing the photoactivatable azido sphingosine probe (typically 1-10 µM).
- Incubate the cells for a designated period (e.g., 1-4 hours) to allow for metabolic incorporation of the probe.
2. Photo-Crosslinking:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
- Place the cells on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) to induce covalent cross-linking of the probe to interacting proteins.[1][2]
3. Cell Lysis:
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.
4. Click Chemistry Reaction:
- To the cleared lysate, add the click chemistry reagents: an alkyne-biotin tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, for CuAAC), and a copper-chelating ligand (e.g., TBTA).[5][7]
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
5. Enrichment of Biotinylated Proteins:
- Add streptavidin-coated agarose (B213101) or magnetic beads to the reaction mixture.[18]
- Incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins to the beads.
- Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry:
- Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
- Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).
- Digest the proteins on-bead with a protease (e.g., trypsin) overnight at 37°C.
- Collect the supernatant containing the digested peptides.
- Analyze the peptides by LC-MS/MS for protein identification and quantification.[8][9][12]
Protocol 2: Validation of Protein Interactions by Pull-Down Assay
This protocol describes a method to validate a specific, putative interaction identified from the proteomic screen.
1. Protein Expression and Cell Lysis:
- Transiently transfect cells with a plasmid encoding the protein of interest fused to an affinity tag (e.g., His-tag or FLAG-tag).
- Lyse the cells as described in Protocol 1.
2. Bait Immobilization:
- Incubate the cell lysate with affinity beads specific for the tag (e.g., Ni-NTA agarose for His-tagged proteins).[19][20]
- Wash the beads to remove unbound proteins.
3. Incubation with Azido Sphingosine:
- Incubate the immobilized "bait" protein with Azido sphingosine (d14:1) in a suitable binding buffer.
- Include appropriate controls, such as incubation without the azido sphingosine or with a non-interacting lipid.
4. Washing and Elution:
- Wash the beads to remove unbound azido sphingosine.
- Elute the protein-lipid complexes from the beads using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
5. Detection:
- The eluted fraction can be analyzed by various methods:
- Click Chemistry and Western Blot: Click a fluorescent alkyne to the azido group and visualize the lipid-bound protein by in-gel fluorescence or by Western blot using an antibody against the protein of interest.
- Mass Spectrometry: Analyze the eluted protein to confirm its identity and potentially map the lipid-binding site.
Visualizations
Caption: Workflow for identifying sphingolipid-interacting proteins.
Caption: Simplified sphingosine and S1P signaling pathways.
Caption: Conceptual diagram of the click chemistry reaction.
References
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidinteractome.org [lipidinteractome.org]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azido Sphingosine (d14:1) Incorporation into Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido (B1232118) sphingosine (B13886) (d14:1) is a chemically modified analog of sphingosine, a fundamental building block of sphingolipids, which are critical components of cellular membranes and key signaling molecules. The incorporation of an azido group provides a powerful bioorthogonal handle for "click chemistry," enabling the tracking and analysis of sphingolipid metabolism and dynamics within cellular systems. This guide provides a comprehensive overview of the incorporation of azido sphingosine (d14:1) into cellular membranes, its metabolic fate, and its impact on signaling pathways. Detailed experimental protocols and data presentation are included to facilitate its application in research and drug development.
Cellular Incorporation and Metabolism of Azido Sphingosine (d14:1)
Upon introduction to cell culture, azido sphingosine (d14:1) is readily taken up by cells and incorporated into the sphingolipid metabolic pathway. Its structural similarity to endogenous sphingosine allows it to be processed by the same enzymatic machinery.
Metabolic Fate
Once inside the cell, azido sphingosine (d14:1) serves as a substrate for various enzymes, leading to its conversion into more complex sphingolipids. The primary metabolic pathway involves its acylation by ceramide synthases (CerS) to form azido-ceramide (d14:1). This azido-ceramide can then be further metabolized to produce azido-sphingomyelin and other complex glycosphingolipids. Additionally, azido sphingosine can be phosphorylated by sphingosine kinases (SphK) to generate azido-sphingosine-1-phosphate (azido-S1P), a potent signaling molecule.
A study on a similar compound, ω-azidosphinganine, revealed that the incorporated analog is predominantly localized in the endoplasmic reticulum, which is the primary site of de novo sphingolipid synthesis.[1] This suggests that azido sphingosine (d14:1) is processed through the canonical sphingolipid synthesis pathway. The enzymatic machinery tolerates the azido modification, allowing for the formation of downstream metabolites like dihydroceramide (B1258172) and ceramide analogs.[1]
Quantitative Analysis of Incorporation and Metabolism
Table 1: Hypothetical Time-Course of Azido Sphingosine (d14:1) Metabolism in Cultured Cells
| Time (hours) | Azido Sphingosine (d14:1) (% of total azido-lipid) | Azido-Ceramide (d14:1) (% of total azido-lipid) | Azido-Sphingomyelin (d14:1) (% of total azido-lipid) | Azido-S1P (d14:1) (% of total azido-lipid) |
| 1 | 85 | 10 | <1 | 4 |
| 4 | 60 | 30 | 5 | 5 |
| 12 | 30 | 55 | 10 | 5 |
| 24 | 15 | 65 | 15 | 5 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell type, culture conditions, and the initial concentration of azido sphingosine (d14:1).
Impact on Cellular Signaling Pathways
The incorporation of azido sphingosine (d14:1) into the sphingolipid metabolic pathway can influence cellular signaling, primarily by altering the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "ceramide/S1P rheostat".
The Ceramide/S1P Rheostat
Ceramide and S1P have opposing roles in regulating cell fate. Generally, an accumulation of ceramide is associated with the induction of apoptosis and cell cycle arrest, while an increase in S1P levels promotes cell proliferation, survival, and migration.[2] By introducing azido sphingosine (d14:1), researchers can track the flux through these pathways and investigate how this balance is maintained or disrupted under various conditions.
Azido-S1P and Receptor Activation
Studies have shown that azido-functionalized S1P can act as a substrate for S1P receptors (S1PRs).[3] For instance, azido-S1P has been demonstrated to induce the internalization of S1PR1, suggesting it can activate downstream signaling cascades.[3] This indicates that the metabolic product of azido sphingosine (d14:1) can participate in S1P-mediated signaling events, making it a valuable tool for studying these pathways.
Caption: Signaling pathways affected by azido sphingosine (d14:1) incorporation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving azido sphingosine (d14:1).
Cell Culture and Labeling with Azido Sphingosine (d14:1)
-
Cell Culture: Plate cells of interest in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in complete culture medium to the final desired concentration (typically 1-10 µM).
-
Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing azido sphingosine (d14:1).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific metabolic process being investigated.
Click Chemistry Reaction for Visualization
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the incorporated azido-sphingolipids.
-
Cell Fixation and Permeabilization:
-
After labeling, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
1 µM alkyne-fluorophore (e.g., alkyne-Alexa Fluor 488).
-
1 mM CuSO4.
-
10 mM sodium ascorbate (B8700270) (prepare fresh).
-
1 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Combine the reagents in PBS.
-
-
Click Reaction:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Caption: General experimental workflow for studying azido sphingosine (d14:1).
Lipid Extraction
This protocol is a modified Bligh-Dyer method for the extraction of sphingolipids from cultured cells.
-
Cell Harvesting: After labeling, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Pellet the cells by centrifugation.
-
Solvent Addition: To the cell pellet, add 1 mL of a methanol (B129727):chloroform (B151607) mixture (2:1, v/v).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to homogenize the sample.
-
Phase Separation:
-
Add 333 µL of chloroform and vortex for 1 minute.
-
Add 333 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or methanol:chloroform 1:1).
LC-MS/MS Analysis for Quantitative Profiling
Quantitative analysis of azido sphingosine (d14:1) and its metabolites is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 2: Predicted MRM Transitions for Azido Sphingosine (d14:1) and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azido Sphingosine (d14:1) | 285.2 | 267.2 | 15 |
| Azido-Ceramide (d14:1/C16:0) | 523.5 | 267.2 | 30 |
| Azido-Ceramide (d14:1/C18:0) | 551.5 | 267.2 | 30 |
| Azido-Ceramide (d14:1/C24:0) | 635.6 | 267.2 | 35 |
| Azido-Sphingomyelin (d14:1/C16:0) | 686.5 | 184.1 | 40 |
| Azido-S1P (d14:1) | 365.2 | 267.2 | 20 |
These MRM transitions are predicted based on the structure of the molecules and may require optimization on the specific mass spectrometer being used. The product ion at m/z 267.2 corresponds to the loss of water from the azido sphingosine backbone. For sphingomyelin, the characteristic product ion is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for sphingolipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids based on their polarity.
Conclusion
Azido sphingosine (d14:1) is a versatile tool for the investigation of sphingolipid metabolism and signaling. Its ability to be incorporated into cellular membranes and processed by the endogenous enzymatic machinery, combined with the power of click chemistry, allows for detailed tracking and analysis of these crucial lipids. The protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at elucidating the complex roles of sphingolipids in health and disease. Further quantitative studies are needed to fully understand the kinetics of its metabolism and its precise impact on the delicate balance of sphingolipid signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Cells with Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell migration. The ability to visualize and quantify sphingolipid metabolism and localization is essential for understanding their roles in health and disease. Metabolic labeling using azide-functionalized sphingolipid analogs, such as Azido (B1232118) sphingosine (B13886) (d14:1), in conjunction with click chemistry, offers a powerful and versatile tool for these investigations.
Azido sphingosine (d14:1) is a clickable analog of sphingosine that can be supplied to cells and incorporated into the de novo sphingolipid biosynthesis pathway. The azido group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a fluorescent dye or a biotin (B1667282) tag via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This two-step approach enables the visualization of newly synthesized sphingolipids by fluorescence microscopy and their enrichment for downstream analysis by mass spectrometry.
These application notes provide detailed protocols for the metabolic labeling of mammalian cells with Azido sphingosine (d14:1), followed by fluorescent detection of the incorporated sphingolipids.
Signaling Pathway
The metabolic incorporation of Azido sphingosine (d14:1) allows for the tracing of its conversion into various downstream sphingolipids through the de novo synthesis pathway.
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of cells with Azido sphingosine (d14:1) and subsequent visualization. Optimization of parameters such as probe concentration, incubation time, and cell density is recommended for each specific cell line and experimental setup.
Materials
-
Azido sphingosine (d14:1) (e.g., from Avanti Polar Lipids)[3]
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Click chemistry reagents (e.g., alkyne-fluorophore, copper(II) sulfate (B86663), sodium ascorbate, THPTA or TBTA ligand)[4][5]
-
Fluorescence microscope
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes or coverslips in a multi-well plate) at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended for optimization.
-
Metabolic Labeling: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated. A starting point of 4-6 hours is recommended.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated Azido sphingosine (d14:1).
Quantitative Data Summary
The following table provides recommended starting conditions for metabolic labeling. These parameters should be optimized for each specific experimental system.
| Parameter | Recommended Starting Range | Notes |
| Cell Density | 50-70% confluency | Ensure cells are in a logarithmic growth phase. |
| Azido Sphingosine (d14:1) Concentration | 1 - 10 µM | Higher concentrations may lead to cytotoxicity. A dose-response curve is recommended to determine the optimal, non-toxic concentration. |
| Incubation Time | 1 - 24 hours | Shorter times may be sufficient for rapid metabolic processes, while longer times may be needed for incorporation into more complex sphingolipids. A time-course experiment is advised. |
| Solvent for Stock Solution | Ethanol or DMSO | Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). |
Protocol 2: Fixation, Permeabilization, and Click Chemistry for Fluorescence Imaging
This protocol describes a copper-catalyzed click chemistry (CuAAC) reaction for visualizing the incorporated Azido sphingosine (d14:1). For live-cell imaging, a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a cell-permeable cyclooctyne-fluorophore is recommended to avoid copper-induced cytotoxicity.
-
Fixation: After the final wash step in Protocol 1, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells twice with PBS.
-
Blocking (Optional but Recommended): Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:
-
Alkyne-fluorophore (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Copper-chelating ligand (e.g., THPTA or TBTA, 500 µM)
-
Reducing agent (e.g., sodium ascorbate, 2.5 mM, freshly prepared)
-
The final reaction is performed in PBS.
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Experimental Workflow
The overall experimental workflow for metabolic labeling and visualization of sphingolipids using Azido sphingosine (d14:1) is depicted below.
Downstream Applications
Beyond fluorescence imaging, cells labeled with Azido sphingosine (d14:1) can be subjected to various downstream analyses:
-
Proteomics: By using an alkyne-biotin tag in the click reaction, labeled sphingolipids and their interacting proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry.
-
Lipidomics: Labeled cells can be lysed, and the lipids extracted for analysis by LC-MS/MS to quantify the incorporation of the azido-sphingolipid into different lipid species.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling | Optimize Azido sphingosine (d14:1) concentration and incubation time. Ensure cells are healthy and metabolically active. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate. Optimize the concentrations of click reagents. Ensure proper permeabilization for intracellular targets. | |
| Photobleaching | Minimize exposure to excitation light during imaging. Use an anti-fade mounting medium. | |
| High background fluorescence | Incomplete removal of unincorporated probe | Increase the number and duration of wash steps after metabolic labeling. |
| Non-specific binding of the alkyne-fluorophore | Include a blocking step with BSA. | |
| Cell toxicity | High concentration of Azido sphingosine (d14:1) | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Copper toxicity in click reaction | For live-cell imaging, use a copper-free click chemistry method (SPAAC). Ensure thorough washing after the CuAAC reaction in fixed cells. |
Conclusion
Metabolic labeling with Azido sphingosine (d14:1) provides a robust and specific method for investigating the dynamic processes of sphingolipid metabolism and localization in living cells. The protocols outlined in these application notes serve as a comprehensive guide for researchers to employ this powerful technique in their studies of sphingolipid biology in health and disease.
References
- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 2. biorxiv.org [biorxiv.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Click Chemistry Reaction with Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a set of powerful, reliable, and selective reactions, has emerged as an indispensable tool in chemical biology and drug discovery. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the formation of a stable triazole linkage between an azide (B81097) and an alkyne. This bioorthogonal reaction proceeds with high efficiency under mild conditions, making it ideal for the specific labeling and detection of biomolecules.[1][2][3]
Azido (B1232118) sphingosine (B13886) (d14:1) is a synthetically modified sphingolipid containing an azide moiety, rendering it a versatile probe for studying sphingolipid metabolism, trafficking, and interactions.[4] Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. By using click chemistry to attach a fluorescent reporter or other tags to azido sphingosine, researchers can visualize and quantify these important lipids in various biological contexts.
These application notes provide a detailed, step-by-step guide for performing a CuAAC reaction with Azido sphingosine (d14:1) and a fluorescent alkyne probe.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| Azido sphingosine (d14:1) | Avanti Polar Lipids | 860760P |
| Fluorescent Alkyne Probe (e.g., Alkyne-probe 1) | MedChemExpress | HY-125857 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Chloroform (B151607) | Fisher Scientific | C298-4 |
| Methanol | Fisher Scientific | A412-4 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Solid Phase Extraction (SPE) Cartridges (Silica) | Waters | WAT020515 |
| Solvents for SPE | HPLC Grade | - |
Note: Equivalent reagents from other suppliers can be used. Ensure all solvents are of high purity (HPLC grade or equivalent).
Experimental Protocols
Preparation of Stock Solutions
-
Azido sphingosine (d14:1) Stock (10 mM): Dissolve 1 mg of Azido sphingosine (d14:1) (MW: 284.40 g/mol ) in 351.6 µL of a chloroform:methanol (2:1, v/v) solvent mixture. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
Fluorescent Alkyne Probe Stock (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. The volume will depend on the molecular weight of the specific probe used. Store protected from light at -20°C.
-
Copper(II) Sulfate Stock (100 mM): Dissolve 24.97 mg of CuSO₄·5H₂O in 1 mL of sterile, deionized water. Store at room temperature.
-
Sodium Ascorbate Stock (1 M): Dissolve 198.1 mg of sodium ascorbate in 1 mL of sterile, deionized water. Prepare this solution fresh on the day of the experiment.
-
THPTA Stock (100 mM): Dissolve 43.45 mg of THPTA in 1 mL of sterile, deionized water. Store at -20°C.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for a standard 100 µL reaction. The reaction can be scaled up or down as needed.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of the 10 mM Azido sphingosine (d14:1) stock solution (final concentration: 1 mM).
-
Add 12 µL of the 10 mM fluorescent alkyne probe stock solution (final concentration: 1.2 mM, 1.2 equivalents). A slight excess of the alkyne probe ensures complete consumption of the azido sphingosine.
-
Add 68 µL of a solvent mixture of chloroform:methanol:water (4:4:1, v/v/v) to the tube. Vortex briefly to mix.
-
Prepare the catalyst solution in a separate tube:
-
Add 2 µL of the 100 mM CuSO₄ stock solution.
-
Add 2 µL of the 100 mM THPTA stock solution.
-
Vortex to mix. The solution should be a light blue color.
-
-
Add the 4 µL of the catalyst solution to the reaction tube containing the azido sphingosine and alkyne probe.
-
Initiate the reaction by adding 4 µL of the freshly prepared 1 M sodium ascorbate stock solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Vortex the reaction mixture for 30 seconds.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For some lipids, gentle agitation on a shaker may improve reaction efficiency.
Purification of the Fluorescently Labeled Sphingosine
Purification is critical to remove unreacted fluorescent probe, catalyst, and other reagents. Solid-phase extraction (SPE) is a recommended method for this purpose.[5][6]
-
SPE Cartridge Equilibration:
-
Condition a silica (B1680970) SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of chloroform. Do not let the cartridge run dry.
-
-
Sample Loading:
-
After the click reaction is complete, dilute the 100 µL reaction mixture with 400 µL of chloroform.
-
Load the diluted sample onto the equilibrated silica SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of chloroform to elute the unreacted, non-polar fluorescent alkyne probe.
-
Wash the cartridge with 5 mL of chloroform:methanol (98:2, v/v) to remove any remaining impurities.
-
-
Elution:
-
Elute the fluorescently labeled sphingosine product with 5 mL of chloroform:methanol (90:10, v/v).
-
Collect the eluate in a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen gas or using a rotary evaporator.
-
-
Reconstitution:
-
Reconstitute the purified, dried product in a suitable solvent (e.g., chloroform:methanol 2:1) for storage and downstream analysis. Store at -20°C, protected from light.
-
Data Presentation and Analysis
The success of the click chemistry reaction and the purity of the final product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Expected Value |
| Reaction Yield | > 90% |
| Purity (by HPLC) | > 95% |
| Mass Spectrometry (ESI-MS) | |
| [M+H]⁺ of Azido sphingosine (d14:1) | m/z 285.23 |
| [M+H]⁺ of Fluorescent Alkyne Probe (Example) | Dependent on probe structure |
| [M+H]⁺ of Triazole Product | m/z (Azido sphingosine + Alkyne Probe) + 1.01 |
| ¹H NMR | |
| Triazole Proton Signal | δ 7.5 - 8.5 ppm (singlet)[7][8] |
Note: The exact mass and NMR shifts will vary depending on the specific fluorescent alkyne probe used.
Characterization Data (Representative)
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of the desired product. The mass of the triazole product will be the sum of the masses of the azido sphingosine and the alkyne probe.
¹H NMR Spectroscopy: The formation of the 1,2,3-triazole ring can be confirmed by the appearance of a characteristic singlet peak in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm.[7][8] The disappearance of the alkyne proton signal (if present in the probe) also indicates reaction completion.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the click chemistry reaction.
Sphingolipid Metabolism Pathway
Caption: Key reactions in sphingolipid metabolism.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Reaction Yield | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure proper storage of CuSO₄ and THPTA stocks. |
| Poor solubility of reactants | Adjust the solvent system. Sonication may help dissolve the lipid. | |
| Insufficient reaction time | Increase the incubation time to 4 hours or overnight. | |
| Multiple Products/Side Reactions | Oxidation of the alkyne | Degas the solvent before adding the catalyst and initiator. |
| Degradation of the lipid | Avoid high temperatures and harsh pH conditions. | |
| Difficulty in Purification | Co-elution of product and unreacted probe | Optimize the SPE wash and elution steps with different solvent polarities. Consider using a different stationary phase (e.g., reverse-phase). |
| Product is not retained on the column | Ensure the SPE cartridge is properly equilibrated and the sample is loaded in a non-polar solvent. |
Conclusion
This application note provides a comprehensive protocol for the successful execution of a click chemistry reaction with Azido sphingosine (d14:1). By following these detailed steps, researchers can reliably synthesize fluorescently labeled sphingolipids for a wide range of applications, including the investigation of their roles in cellular signaling and disease pathogenesis. The high efficiency and specificity of the CuAAC reaction make it an invaluable method for advancing our understanding of sphingolipid biology.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of lipid classes by solid phase extraction [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Fluorescence Microscopy of Sphingolipids Using Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles as structural components of cellular membranes and as signaling molecules in a variety of cellular processes, including proliferation, apoptosis, and inflammation. The study of their subcellular localization and trafficking is essential to understanding their function in health and disease. Azido sphingosine (B13886) (d14:1) is a chemically modified analog of sphingosine that serves as a powerful tool for the fluorescent labeling and visualization of sphingolipids in live and fixed cells. This short-chain sphingosine analog contains an azide (B81097) group, which allows for its covalent attachment to a fluorescent probe via bioorthogonal "click chemistry." This method offers high specificity and biocompatibility for tracking the metabolic fate of sphingosine and its conversion into more complex sphingolipids.
This document provides detailed application notes and experimental protocols for the use of Azido sphingosine (d14:1) in fluorescence microscopy studies of sphingolipids.
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are incubated with Azido sphingosine (d14:1), which is taken up by the cells and incorporated into various sphingolipids through the endogenous metabolic pathways.
-
Fluorescent Detection: The azide-modified sphingolipids are then covalently labeled with a fluorescent probe containing a reactive alkyne group using a click chemistry reaction. This allows for the visualization of the newly synthesized sphingolipids by fluorescence microscopy. Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction catalyzed by copper(I) ions. This is typically performed on fixed and permeabilized cells due to the cytotoxicity of copper.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne-containing fluorescent probe. This method is ideal for live-cell imaging as it circumvents the issue of copper toxicity.[1][2]
-
Data Presentation
Table 1: Properties of Azido Sphingosine (d14:1)
| Property | Value |
| Chemical Name | (2S,3R,E)-2-amino-14-azidotetradec-4-ene-1,3-diol |
| Molecular Formula | C₁₄H₂₈N₄O₂ |
| Molecular Weight | 284.40 g/mol |
| Purity | >99% |
| Storage | -20°C |
Table 2: Recommended Starting Concentrations for Labeling and Click Chemistry
| Reagent | Application | Recommended Starting Concentration | Incubation Time |
| Azido sphingosine (d14:1) | Metabolic Labeling (Live Cells) | 1-10 µM | 1-24 hours |
| Alkyne-Fluorophore (CuAAC) | Click Reaction (Fixed Cells) | 1-10 µM | 30-60 minutes |
| Cyclooctyne-Fluorophore (SPAAC) | Click Reaction (Live Cells) | 1-10 µM | 15-60 minutes |
| CuSO₄ (CuAAC) | Click Reaction Catalyst | 100 µM | 30-60 minutes |
| Sodium Ascorbate (CuAAC) | Click Reaction Reducing Agent | 1 mM | 30-60 minutes |
| THPTA (CuAAC) | Copper(I) Ligand | 500 µM | 30-60 minutes |
Note: These are starting recommendations and should be optimized for specific cell types and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Sphingolipids with Azido Sphingosine (d14:1)
This protocol describes the incorporation of Azido sphingosine (d14:1) into cellular sphingolipids.
Materials:
-
Azido sphingosine (d14:1)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Cells of interest
-
Sterile culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto sterile culture plates or coverslips at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the labeling medium containing Azido sphingosine (d14:1) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.
-
Wash: After incubation, remove the labeling medium and wash the cells three times with pre-warmed, serum-free medium or PBS to remove any unincorporated Azido sphingosine (d14:1).
-
Proceed to Fixation and Click Chemistry (Protocol 2) or Live-Cell Imaging (Protocol 3).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging
This protocol is suitable for high-resolution imaging of azide-labeled sphingolipids in fixed cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Alkyne-conjugated fluorescent probe (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume per coverslip, mix the following in order:
-
85 µL PBS
-
1 µL Alkyne-fluorophore (from a 1 mM stock in DMSO)
-
2 µL CuSO₄ (from a 50 mM stock in water)
-
10 µL THPTA (from a 50 mM stock in water)
-
2 µL freshly prepared Sodium Ascorbate (from a 50 mM stock in water)
-
Vortex gently to mix.
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is ideal for visualizing the dynamics of sphingolipid metabolism and trafficking in living cells.[1]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Cyclooctyne-conjugated fluorescent probe (e.g., DBCO-Alexa Fluor 488)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Hoechst 33342 (for live-cell nuclear staining, optional)
Procedure:
-
Prepare Staining Solution: Dilute the cyclooctyne-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µM).
-
Staining: Add the staining solution to the metabolically labeled cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Nuclear Staining (Optional): If desired, add Hoechst 33342 to the medium for the last 5-10 minutes of incubation to stain the nuclei.
-
Wash: Wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Mandatory Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling.- Incomplete click reaction.- Low expression of target sphingolipids. | - Increase the concentration of Azido sphingosine (d14:1) or the incubation time.- Use freshly prepared click reaction reagents, especially sodium ascorbate.- Ensure the alkyne-fluorophore is of high quality and concentration.- Choose a cell line known to have active sphingolipid metabolism. |
| High background fluorescence | - Incomplete removal of unincorporated probe.- Non-specific binding of the fluorescent probe. | - Increase the number and duration of wash steps after labeling and click reaction.- Reduce the concentration of the fluorescent probe.- Include a control experiment without Azido sphingosine (d14:1) to assess non-specific probe binding. |
| Cell toxicity | - High concentration of Azido sphingosine (d14:1).- Cytotoxicity from the CuAAC reagents. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of Azido sphingosine (d14:1).- For live-cell imaging, use SPAAC instead of CuAAC.- If using CuAAC, ensure the use of a copper-chelating ligand like THPTA and minimize incubation time. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure during imaging.- Use an anti-fade mounting medium for fixed-cell imaging.- Use more photostable fluorophores. |
Conclusion
Azido sphingosine (d14:1) is a valuable tool for the investigation of sphingolipid metabolism and localization. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this probe to gain deeper insights into the complex roles of sphingolipids in cellular biology and disease, thereby aiding in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Azido Sphingosine (d14:1) Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1] The dynamic nature of sphingolipid metabolism and its implication in numerous diseases, such as cancer and neurodegenerative disorders, has made it a key area of research. Metabolic labeling with chemically tagged analogs, such as Azido (B1232118) sphingosine (B13886) (d14:1), coupled with mass spectrometry, offers a powerful strategy to trace the metabolic fate of these lipids and quantify their dynamic changes within the cellular lipidome.
This application note provides a detailed workflow for the analysis of Azido sphingosine (d14:1) labeled lipids using a mass spectrometry-based approach. The methodology involves the metabolic incorporation of the azido-sphingosine probe into cellular sphingolipids, followed by lipid extraction, "click chemistry" conjugation to a reporter tag, and subsequent LC-MS/MS analysis for identification and quantification.
Principle of the Method
The workflow is based on a two-step bioorthogonal chemistry approach. First, cells are incubated with Azido sphingosine (d14:1), which is metabolically incorporated into various sphingolipid species by the cell's own biosynthetic machinery. The azido group serves as a bioorthogonal handle, meaning it does not interfere with normal cellular processes. Following lipid extraction, the azido-modified lipids are selectively and covalently tagged with an alkyne-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[2][3] The reporter tag facilitates sensitive and specific detection by mass spectrometry.
Signaling Pathways of Interest
Sphingolipids are central to complex signaling networks. Key bioactive sphingolipids include ceramide and sphingosine-1-phosphate (S1P), which often exert opposing effects on cell fate. Ceramide is a critical mediator of cellular stress responses, frequently promoting apoptosis and cell cycle arrest.[1] Conversely, S1P is a potent signaling molecule that promotes cell survival and proliferation. Understanding the flux of Azido sphingosine (d14:1) through these pathways can provide valuable insights into the regulation of these cellular processes.
Caption: Metabolic conversion of Azido sphingosine (d14:1) and its role in signaling.
Experimental Workflow
The overall experimental workflow for analyzing Azido sphingosine (d14:1) labeled lipids is depicted below. This process begins with the metabolic labeling of cells and concludes with data analysis.
Caption: Overview of the mass spectrometry workflow for azido-labeled lipids.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Azido sphingosine (d14:1) in ethanol (B145695) or DMSO.
-
Complex the Azido sphingosine (d14:1) with a fatty acid-free bovine serum albumin (BSA) solution to enhance its solubility and cellular uptake.
-
Dilute the complexed Azido sphingosine (d14:1) into the complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Labeling:
-
Remove the existing culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 4 to 24 hours under standard culture conditions (37°C, 5% CO₂). The incubation time will influence the extent of incorporation into different lipid classes.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells, discard the supernatant, and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
This protocol is a modification of the Bligh & Dyer method.
-
Sample Preparation:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add a known amount of a suitable internal standard (e.g., a C17 sphingolipid analog) to each sample for normalization and quantification.[4]
-
-
Solvent Addition and Extraction:
-
Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture to the cell suspension.
-
Vortex the mixture vigorously for 5 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water to induce phase separation and vortex for 1 minute.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.
-
To maximize recovery, re-extract the remaining aqueous phase and protein pellet with 250 µL of chloroform, vortex, centrifuge, and combine the lower organic phase with the first extract.
-
-
Drying:
-
Dry the combined organic extracts under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Store the dried lipid extract at -80°C.
-
Protocol 3: Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of an alkyne-biotin or alkyne-fluorescent tag in DMSO.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
-
Reaction Setup:
-
Resuspend the dried lipid extract in 50 µL of methanol.
-
Add the alkyne-reporter tag to a final concentration of 50 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM.
-
-
Incubation:
-
Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.
-
-
Sample Cleanup:
-
After the reaction, the sample can be purified using solid-phase extraction (SPE) to remove excess reagents.
-
Dry the purified sample under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating sphingolipid species.
-
Mobile Phase A: Acetonitrile/water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions will depend on the exact structure of the Azido sphingosine (d14:1) metabolite and the attached reporter tag.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer can be used.[4]
-
Data Presentation and Quantification
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. The concentration of each azido-labeled sphingolipid species is calculated relative to the corresponding internal standard.
Table 1: Quantification of Azido Sphingosine (d14:1) Metabolites in Control vs. Treated Cells
| Labeled Sphingolipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |
| Azido-Ceramide (d14:1/16:0) | [Value] | [Value] | 15.2 ± 1.8 | 35.7 ± 3.1 | 2.35 |
| Azido-Sphingomyelin (d14:1/16:0) | [Value] | [Value] | 45.3 ± 4.2 | 22.1 ± 2.5 | -2.05 |
| Azido-Glucosylceramide (d14:1/18:0) | [Value] | [Value] | 8.1 ± 0.9 | 12.5 ± 1.4 | 1.54 |
| Azido-S1P (d14:1) | [Value] | [Value] | 2.5 ± 0.3 | 7.9 ± 0.8 | 3.16 |
Note: The precursor and product ion m/z values are placeholders and will need to be determined experimentally based on the specific reporter tag used.
Conclusion
The combination of metabolic labeling with Azido sphingosine (d14:1) and subsequent analysis by click chemistry and LC-MS/MS provides a robust and sensitive platform for investigating the dynamic metabolism of sphingolipids. This approach allows for the precise quantification of newly synthesized sphingolipids and can be applied to study the effects of drug candidates on sphingolipid pathways, making it a valuable tool for both basic research and drug development. The detailed protocols provided herein offer a comprehensive guide for implementing this powerful technique in the laboratory.
References
Live-Cell Imaging of Sphingolipid Trafficking with Azido Sphingosine (d14:1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido (B1232118) sphingosine (B13886) (d14:1), a powerful chemical biology tool, for the real-time visualization of sphingolipid trafficking in living cells. This metabolic labeling approach, coupled with click chemistry, allows for the precise and dynamic tracking of sphingolipid distribution and transport through key cellular organelles, offering valuable insights into fundamental cellular processes and potential therapeutic targets.
Introduction to Sphingolipid Trafficking and its Importance
Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes.[1][2] Beyond their structural role, sphingolipids and their metabolites, such as ceramide, sphingosine, and sphingosine-1-phosphate, are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and intracellular trafficking.[3][] The intricate network of sphingolipid metabolism and transport is highly compartmentalized, with synthesis initiating in the endoplasmic reticulum and further modifications occurring in the Golgi apparatus before their distribution to other organelles like the plasma membrane.[1][5]
Dysregulation of sphingolipid metabolism and trafficking is implicated in numerous diseases, including cancer, diabetes, neurodegenerative disorders, and lysosomal storage diseases.[3][] Therefore, the ability to visualize and quantify the dynamic movement of sphingolipids within live cells is crucial for understanding disease pathogenesis and for the development of novel therapeutics that target these pathways.[]
Azido sphingosine (d14:1) is a metabolically active analog of endogenous sphingosine. It contains a bioorthogonal azido group that does not interfere with its incorporation into the cellular sphingolipid metabolic pathways.[6] This allows for the in situ labeling of newly synthesized sphingolipids. The azido group serves as a handle for a highly specific and efficient chemical reaction known as "click chemistry," which enables the attachment of a fluorescent probe for visualization by microscopy.[6]
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Live cells are incubated with Azido sphingosine (d14:1). The cells' enzymatic machinery recognizes this analog and incorporates it into various sphingolipids, such as ceramides, sphingomyelin (B164518), and glycosphingolipids.[2]
-
Click Chemistry and Fluorescence Imaging: Following metabolic labeling, the cells are fixed and permeabilized. A fluorescent alkyne probe is then introduced, which specifically reacts with the azide (B81097) group on the incorporated sphingolipids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This covalent attachment of the fluorophore allows for the visualization and quantification of sphingolipid localization and trafficking using fluorescence microscopy.
Data Presentation
Quantitative analysis of fluorescence microscopy images can provide valuable insights into the subcellular distribution and trafficking kinetics of sphingolipids. Below are examples of how quantitative data from these experiments can be structured.
Table 1: Quantitative Analysis of Azido Sphingosine (d14:1) Metabolite Colocalization with Organelle Markers
| Organelle Marker | Pearson's Correlation Coefficient (Mean ± SD) | Manders' Overlap Coefficient (M1) | Manders' Overlap Coefficient (M2) |
| GM130 (cis-Golgi) | 0.78 ± 0.09 | 0.85 ± 0.07 | 0.72 ± 0.11 |
| TGN46 (trans-Golgi Network) | 0.85 ± 0.06 | 0.91 ± 0.05 | 0.80 ± 0.09 |
| PDI (Endoplasmic Reticulum) | 0.45 ± 0.12 | 0.52 ± 0.15 | 0.39 ± 0.10 |
| LAMP1 (Lysosomes) | 0.32 ± 0.08 | 0.38 ± 0.11 | 0.27 ± 0.09 |
| WGA-Alexa Fluor 647 (Plasma Membrane) | 0.65 ± 0.10 | 0.71 ± 0.12 | 0.60 ± 0.13 |
M1 represents the fraction of Azido sphingosine-labeled lipids overlapping with the organelle marker, while M2 represents the fraction of the organelle marker overlapping with the Azido sphingosine-labeled lipids.
Table 2: Quantification of Fluorescence Intensity of Azido Sphingosine (d14:1) Metabolites in Different Cellular Compartments
| Cellular Compartment | Normalized Fluorescence Intensity (Mean ± SEM) |
| Golgi Apparatus | 100 ± 5.2 |
| Endoplasmic Reticulum | 42 ± 3.1 |
| Plasma Membrane | 75 ± 6.8 |
| Cytosol (Background) | 10 ± 1.5 |
Fluorescence intensity is normalized to the Golgi apparatus, which typically shows the highest accumulation of newly synthesized sphingolipids.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sphingosine (d14:1)
Materials:
-
Azido sphingosine (d14:1) (e.g., from a commercial supplier)[6]
-
Mammalian cell line of interest (e.g., HeLa, COS-7, primary cells)
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Preparation of Azido Sphingosine (d14:1) Stock Solution: Prepare a 1-5 mM stock solution of Azido sphingosine (d14:1) in a suitable solvent such as ethanol (B145695) or DMSO. Store at -20°C.
-
Metabolic Labeling: a. On the day of the experiment, aspirate the complete medium from the cells and wash once with pre-warmed serum-free medium. b. Prepare the labeling medium by diluting the Azido sphingosine (d14:1) stock solution in serum-free medium to a final concentration of 1-5 µM. c. Add the labeling medium to the cells and incubate for 30 minutes to 4 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals and should be determined empirically.
-
Chase Period (Optional): To track the trafficking of the labeled sphingolipids, the labeling medium can be replaced with fresh, pre-warmed complete medium, and the cells can be incubated for various time points (e.g., 30 minutes, 1 hour, 2 hours) before fixation.
-
Washing: After the labeling (and optional chase), aspirate the medium and wash the cells three times with PBS to remove any unincorporated Azido sphingosine (d14:1).
-
Fixation: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. The fixed cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling
Materials:
-
Fixed cells labeled with Azido sphingosine (d14:1)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click, or an alkyne-fluorophore for copper-catalyzed click)
-
For Copper-Catalyzed Click Chemistry:
-
Copper (II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (100 mM in water, freshly prepared) or Sodium Ascorbate (100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (10 mM in DMSO)
-
-
Permeabilization buffer: 0.1% Triton X-100 or 0.2% Saponin in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure for Copper-Free Click Chemistry (Recommended for Live-Cell Compatibility and to Avoid Copper-Induced Artifacts):
-
Permeabilization: If intracellular structures are to be visualized, permeabilize the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS and block with 1% BSA in PBS for 30 minutes.
-
Click Reaction: a. Prepare the click reaction cocktail by diluting the alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne) in PBS to a final concentration of 2-10 µM. b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
Procedure for Copper-Catalyzed Click Chemistry:
-
Permeabilization and Blocking: Follow steps 1 and 2 from the copper-free protocol.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
- 85 µL PBS
- 1 µL Alkyne-fluorophore (from a 1 mM stock in DMSO, final concentration 10 µM)
- 10 µL TBTA ligand (from a 10 mM stock, final concentration 1 mM)
- 2 µL CuSO4 solution (from a 20 mM stock, final concentration 400 µM)
- 2 µL TCEP or Sodium Ascorbate solution (from a 100 mM stock, final concentration 2 mM) b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing, Counterstaining, and Mounting: Follow steps 4-6 from the copper-free protocol.
Protocol 3: Fluorescence Microscopy and Image Analysis
Equipment:
-
Epifluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Image Acquisition:
-
Acquire images using the appropriate filter sets and laser lines for the fluorophore used (e.g., excitation/emission ~495/519 nm for Alexa Fluor 488) and DAPI (excitation/emission ~358/461 nm).
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.
-
-
Image Analysis:
-
Qualitative Analysis: Observe the subcellular localization of the fluorescently labeled sphingolipids. Note the enrichment in specific organelles such as the Golgi apparatus, endoplasmic reticulum, and plasma membrane.
-
Quantitative Analysis:
-
Colocalization Analysis: If cells are co-stained with specific organelle markers (e.g., fluorescently tagged proteins for Golgi, ER), perform colocalization analysis to quantify the degree of overlap. Calculate Pearson's Correlation Coefficient and Manders' Overlap Coefficients.[1]
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to different organelles. Background correction should be applied.
-
-
Mandatory Visualizations
Caption: De novo sphingolipid biosynthesis and trafficking pathway.
Caption: Experimental workflow for imaging sphingolipid trafficking.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling (labeling time too short, concentration too low). | Optimize labeling time (e.g., 1-4 hours) and Azido sphingosine (d14:1) concentration (e.g., 1-10 µM). |
| Inefficient click chemistry reaction. | Use freshly prepared copper catalyst solutions. Ensure the alkyne-fluorophore is not degraded. Consider using copper-free click chemistry. | |
| Photobleaching. | Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium. | |
| High background fluorescence | Incomplete removal of unincorporated probe. | Increase the number and duration of washing steps after labeling and click reaction. |
| Non-specific binding of the alkyne-fluorophore. | Include a blocking step with BSA before the click reaction. | |
| Cell death or altered morphology | Cytotoxicity of Azido sphingosine (d14:1) or the click chemistry reagents. | Reduce the concentration of the labeling probe and the duration of labeling. For copper-catalyzed click chemistry, ensure the copper concentration is not too high and consider using a copper chelator in the final washes. Switch to less toxic copper-free click chemistry. |
| Fluorescent signal only in one compartment (e.g., ER) | Insufficient chase time. | Increase the duration of the chase period to allow for trafficking to downstream organelles like the Golgi and plasma membrane. |
Applications in Drug Development
The ability to visualize and quantify sphingolipid trafficking provides a powerful tool for drug discovery and development.
-
Target Validation: By observing how a potential drug candidate alters sphingolipid distribution, researchers can validate its on-target effects. For example, inhibitors of ceramide transport or sphingomyelin synthesis can be assessed by their ability to cause ceramide accumulation in the ER or a decrease in sphingomyelin at the plasma membrane, respectively.
-
Mechanism of Action Studies: This imaging approach can elucidate the cellular mechanism by which a drug exerts its effects. For instance, a compound that induces apoptosis might be shown to alter ceramide trafficking to mitochondria.
-
High-Content Screening: The described protocols can be adapted for high-content screening platforms to identify novel compounds that modulate sphingolipid trafficking from large chemical libraries.
-
Disease Modeling: In cell models of diseases characterized by aberrant sphingolipid metabolism (e.g., Niemann-Pick disease, Gaucher disease), this technique can be used to screen for drugs that restore normal sphingolipid trafficking patterns.
By providing a dynamic and spatially resolved view of sphingolipid metabolism, live-cell imaging with Azido sphingosine (d14:1) offers invaluable insights for both basic research and the development of new therapeutic strategies targeting the complex network of sphingolipid pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Azido Sphingosine (d14:1) Labeling in Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Azido (B1232118) sphingosine (B13886) (d14:1), a clickable sphingolipid analog, for the identification and quantitative analysis of sphingolipid-binding proteins. The protocols detailed herein, coupled with advanced proteomic techniques, offer a powerful approach to unravel the complex roles of sphingolipid-protein interactions in cellular processes and disease pathogenesis.
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction. The study of sphingolipid-binding proteins is essential to understanding these pathways. Azido sphingosine (d14:1) is a metabolically active analog of sphingosine that contains an azide (B81097) group. This bioorthogonal handle allows for the covalent labeling of interacting proteins through "click chemistry," a highly specific and efficient chemical ligation reaction. By incorporating Azido sphingosine (d14:1) into cellular sphingolipid metabolism, researchers can capture and subsequently identify sphingolipid-binding proteins using mass spectrometry-based proteomic analysis.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Live cells are incubated with Azido sphingosine (d14:1), which is taken up by the cells and incorporated into more complex sphingolipids through the endogenous biosynthetic pathways.
-
Covalent Capture of Interacting Proteins: The azide group on the incorporated sphingolipid analog is then used to covalently link a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a click reaction. This is typically achieved after cell lysis. For studies involving transient interactions, photo-activatable crosslinkers can be incorporated into the probe design.
-
Enrichment and Proteomic Analysis: The tagged protein-sphingolipid complexes are enriched from the total cell lysate using affinity purification (e.g., streptavidin beads for biotin-tagged complexes). The enriched proteins are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido Sphingosine (d14:1)
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azido sphingosine (d14:1) (stock solution in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the mammalian cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the Azido sphingosine (d14:1) stock solution into the complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the metabolic rate of the cell line and the specific sphingolipid species being targeted.
-
Cell Harvesting: After the incubation period, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated probe. The cells are now ready for lysis and downstream applications.
Protocol 2: Click Chemistry Reaction for Biotin Tagging
Materials:
-
Metabolically labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne reporter tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Ice-cold PBS
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Harvest the labeled cells by scraping into ice-cold PBS and pellet by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Chemistry Reaction Mix: For a 1 mg protein sample in 1 mL of lysate, prepare the following reaction mix. Note: These are starting concentrations and may require optimization.
-
Biotin-alkyne: 100 µM final concentration
-
TCEP or Sodium Ascorbate: 1 mM final concentration
-
TBTA: 100 µM final concentration
-
CuSO₄: 1 mM final concentration
-
-
Click Reaction: Add the click chemistry reaction mix to the cell lysate. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Quenching the Reaction (Optional): The reaction can be stopped by the addition of 10 mM EDTA.
Protocol 3: Enrichment of Biotinylated Proteins
Materials:
-
Cell lysate after click chemistry reaction from Protocol 2
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with the wash buffer according to the manufacturer's instructions.
-
Affinity Capture: Add the washed streptavidin beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and boiling for 5-10 minutes. The eluted proteins are now ready for analysis by SDS-PAGE and subsequent mass spectrometry.
Protocol 4: Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
Sample Preparation: The eluted proteins are typically separated by SDS-PAGE, and the gel is stained with Coomassie blue. The entire lane or specific bands of interest are excised. The proteins in the gel pieces are then subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and proteins. The search is performed against a relevant protein database (e.g., Swiss-Prot).
-
Quantitative Analysis: For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with the azido sphingosine labeling. Alternatively, label-free quantification methods can be employed. The relative abundance of identified proteins between control and experimental samples is then determined.
Data Presentation
The quantitative proteomic analysis will yield a list of proteins that are significantly enriched upon labeling with Azido sphingosine (d14:1). This data should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Representative Quantitative Proteomic Data of Sphingolipid-Binding Protein Candidates
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Labeled/Control) | p-value | Cellular Localization | Function |
| P04049 | APP | Amyloid beta A4 protein | 5.2 | 0.001 | Membrane | Neuronal function, potential role in Alzheimer's disease |
| Q02878 | TFRC | Transferrin receptor protein 1 | 4.8 | 0.003 | Membrane | Iron uptake |
| P63104 | VCP | Transitional endoplasmic reticulum ATPase | 4.5 | 0.005 | Endoplasmic Reticulum | Protein quality control |
| P35579 | GOLGA1 | Golgin subfamily A member 1 | 4.1 | 0.008 | Golgi Apparatus | Vesicular transport |
| P11388 | HSP90B1 | Endoplasmin | 3.9 | 0.012 | Endoplasmic Reticulum | Chaperone, protein folding |
| Q13421 | STX5 | Syntaxin-5 | 3.7 | 0.015 | Golgi Apparatus, ER | Vesicle fusion |
| P08238 | HSPA5 | 78 kDa glucose-regulated protein | 3.5 | 0.021 | Endoplasmic Reticulum | Chaperone, unfolded protein response |
| O00422 | ERLIN2 | ER lipid raft-associated protein 2 | 3.2 | 0.030 | Endoplasmic Reticulum | Lipid raft organization |
Note: The data presented in this table is illustrative and represents the type of results that can be obtained from such an experiment. Actual results will vary depending on the cell type and experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clear conceptual framework, the following diagrams illustrate the key biological pathways and experimental procedures described in these application notes.
Visualizing Sphingolipid Dynamics with Super-Resolution Microscopy: An Application Guide for Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azido sphingosine (B13886) (d14:1), a clickable sphingolipid analog, in conjunction with super-resolution microscopy techniques. By metabolically incorporating Azido sphingosine (d14:1) into cellular sphingolipids, researchers can visualize their subcellular localization and dynamic processes with unprecedented detail. This approach is invaluable for investigating the role of sphingolipids in cellular signaling, membrane organization, and the development of therapeutic interventions.
Introduction to Azido Sphingosine (d14:1) and Super-Resolution Microscopy
Sphingolipids are a class of lipids that play crucial roles in a multitude of cellular processes, including signal transduction, cell recognition, and membrane structure.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[2] Traditional fluorescence microscopy has been limited in its ability to resolve the fine details of sphingolipid organization due to the diffraction limit of light. Super-resolution microscopy overcomes this limitation, offering a window into the nanoscale world of cellular structures.[3]
Azido sphingosine (d14:1) is a synthetic analog of sphingosine that contains a chemically handle, an azide (B81097) group, for "click" chemistry.[4][5] This allows for the covalent attachment of a fluorophore after the sphingolipid has been incorporated into the cell's metabolic pathways. This two-step labeling strategy minimizes potential artifacts that could arise from using bulky fluorescently-labeled lipids directly.[6] By combining Azido sphingosine (d14:1) with super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), the spatial distribution of sphingolipids can be mapped with near-molecular resolution.[7]
Key Applications
-
High-resolution mapping of sphingolipid distribution: Visualize the localization of newly synthesized sphingolipids in various organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, with nanoscale precision.
-
Investigation of sphingolipid-mediated signaling pathways: Elucidate the role of sphingolipids in signaling cascades by observing their dynamic redistribution in response to stimuli.
-
Analysis of membrane microdomain organization: Study the incorporation of sphingolipids into lipid rafts and other membrane microdomains.
-
Drug development and screening: Evaluate the effects of pharmacological agents on sphingolipid metabolism and trafficking.
Experimental Workflow Overview
The overall workflow for utilizing Azido sphingosine (d14:1) in super-resolution microscopy involves three main stages: metabolic labeling of cells, click chemistry-mediated fluorophore conjugation, and super-resolution imaging.
Caption: General experimental workflow.
Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido Sphingosine (d14:1)
This protocol describes the incorporation of Azido sphingosine (d14:1) into cultured mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS, or a cell line relevant to the research question)
-
Complete cell culture medium
-
Azido sphingosine (d14:1) (stored as a stock solution in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow cells to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare the required volume of complete cell culture medium. Immediately before use, dilute the Azido sphingosine (d14:1) stock solution into the medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be adjusted to study different stages of sphingolipid metabolism and trafficking. Shorter times will favor visualization of early processing in the ER and Golgi, while longer times will show accumulation in the plasma membrane and other compartments.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated Azido sphingosine (d14:1).
-
Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent fluorophore conjugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for STED and STORM
This protocol is suitable for fixed and permeabilized cells.
Materials:
-
Metabolically labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click Chemistry Reaction Buffer: PBS
-
Copper (II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Alkyne-functionalized fluorophore compatible with the desired super-resolution technique (e.g., Alexa Fluor 647 Alkyne for STORM, or a STED-compatible dye alkyne)
-
Mounting medium
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
885 µL of PBS
-
10 µL of 20 mM CuSO4
-
5 µL of 100 mM THPTA
-
Vortex briefly.
-
50 µL of 100 mM Sodium Ascorbate
-
Vortex briefly.
-
5 µL of 1 mM Alkyne-fluorophore stock solution (final concentration 5 µM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium for super-resolution imaging.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC is a copper-free click chemistry method that is suitable for labeling live cells.
Materials:
-
Metabolically labeled cells on glass-bottom dishes
-
Complete cell culture medium
-
Strain-promoted alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Preparation of SPAAC Reagent: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
SPAAC Reaction: Add the DBCO-fluorophore solution to the metabolically labeled live cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm imaging medium to remove unreacted DBCO-fluorophore.
-
Imaging: Immediately proceed with live-cell super-resolution imaging.
Data Presentation
The following tables provide illustrative quantitative data that can be expected from super-resolution imaging experiments using Azido sphingosine (d14:1).
Table 1: Comparison of Super-Resolution Techniques for Azido Sphingosine (d14:1) Imaging
| Parameter | STED Microscopy | dSTORM |
| Resolution (Lateral) | 30-80 nm | 10-30 nm |
| Resolution (Axial) | 100-300 nm | 50-80 nm |
| Imaging Speed | Fast (video rate possible) | Slow (minutes per image) |
| Live-Cell Imaging | Yes | Challenging |
| Fluorophore Requirements | Photostable STED dyes | Photoswitchable dyes |
| Data Analysis | Direct image acquisition | Post-acquisition reconstruction |
Table 2: Example Labeling Conditions and Expected Outcomes
| Cell Line | Azido Sphingosine (d14:1) Conc. | Incubation Time | Primary Localization |
| HeLa | 2 µM | 4 hours | Golgi Apparatus, ER |
| U2OS | 5 µM | 12 hours | Plasma Membrane, Endosomes |
| Primary Neurons | 1 µM | 24 hours | Axonal and Dendritic Membranes |
Signaling Pathway Visualization
Azido sphingosine (d14:1) can be metabolized into various bioactive sphingolipids, including ceramide and sphingosine-1-phosphate (S1P), which are central to numerous signaling pathways.[8][9][10][11] Super-resolution microscopy allows for the visualization of the spatial organization of these lipids within signaling platforms.
Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.
Caption: Ceramide-mediated stress signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | - Inefficient metabolic labeling. - Inefficient click reaction. - Photobleaching of the fluorophore. | - Optimize Azido sphingosine (d14:1) concentration and incubation time. - Use freshly prepared click chemistry reagents. - Use an antifade mounting medium and minimize light exposure. |
| High background fluorescence | - Incomplete removal of unincorporated probe or fluorophore. - Non-specific binding of the fluorophore. | - Increase the number and duration of washing steps. - Include a blocking step (e.g., with BSA) before the click reaction. - Titrate the concentration of the alkyne-fluorophore. |
| Cell toxicity or altered morphology | - High concentration of Azido sphingosine (d14:1). - Cytotoxicity of the click chemistry reagents (especially copper). | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe. - For live-cell imaging, use copper-free SPAAC. For fixed cells, ensure thorough washing after the CuAAC reaction. |
| Poor super-resolution image quality | - Suboptimal fluorophore for the chosen technique. - Incorrect imaging buffer for STORM. - High labeling density for STORM. | - Ensure the fluorophore is validated for STED or STORM. - Use a specialized STORM imaging buffer with an oxygen scavenging system. - Reduce the concentration of the alkyne-fluorophore to achieve sparse single-molecule blinking. |
By following these guidelines and protocols, researchers can effectively employ Azido sphingosine (d14:1) to unlock new insights into the complex biology of sphingolipids through the power of super-resolution microscopy.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 11. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
In Situ Detection of Sphingolipid Metabolism Using Azido Sphingosine (d14:1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles as both structural components of cellular membranes and as bioactive molecules in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. The intricate and dynamic nature of sphingolipid metabolism presents a significant challenge to its study. The use of bioorthogonal chemical reporters, such as azido-functionalized sphingolipid analogs, in combination with click chemistry, has emerged as a powerful strategy for the in situ detection and visualization of sphingolipid metabolism.
This document provides detailed application notes and protocols for the use of Azido (B1232118) Sphingosine (B13886) (d14:1), a clickable analog of sphingosine, for the metabolic labeling and subsequent detection of sphingolipid metabolism in cultured cells. This tool allows for the investigation of the spatial and temporal dynamics of sphingolipid synthesis and trafficking, providing valuable insights for basic research and drug development.
Application Notes
Azido sphingosine (d14:1) is a valuable tool for tracing the de novo synthesis and subsequent metabolic fate of sphingolipids. Once introduced to cells, it is metabolized by the same enzymatic machinery as its endogenous counterpart, leading to its incorporation into various complex sphingolipids such as ceramides, sphingomyelins, and glycosphingolipids. The azido group serves as a bioorthogonal handle for the covalent attachment of a fluorescent probe or affinity tag via a highly specific and efficient click reaction. This enables the visualization of metabolically active cells and the subcellular localization of newly synthesized sphingolipids.
Key Applications:
-
Visualization of Sphingolipid Metabolism: In situ imaging of de novo sphingolipid synthesis and trafficking to various organelles.
-
Identification of Sphingolipid-Interacting Proteins: Photoaffinity labeling and subsequent proteomic analysis to identify proteins that interact with newly synthesized sphingolipids.
-
High-Throughput Screening: Screening for modulators of sphingolipid metabolism in drug discovery pipelines.
-
Metabolic Flux Analysis: Quantitative analysis of the incorporation of the azido label into different sphingolipid species using mass spectrometry.
Data Presentation
While specific quantitative data for the incorporation and metabolism of Azido Sphingosine (d14:1) is not extensively available in the literature, the following tables provide an illustrative example of how such data could be presented. Researchers should generate their own quantitative data based on their specific cell type and experimental conditions.
Table 1: Illustrative Example of Azido Sphingosine (d14:1) Incorporation in Different Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 10 | 24 | 85 ± 5 | 1200 ± 150 |
| MCF-7 | 10 | 24 | 78 ± 7 | 950 ± 120 |
| SH-SY5Y | 10 | 24 | 92 ± 4 | 1500 ± 200 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Illustrative Example of Relative Abundance of Azido-Labeled Sphingolipid Metabolites in HeLa Cells
| Metabolite | Relative Abundance (%) after 24h Labeling |
| Azido-Ceramide | 45 ± 6 |
| Azido-Sphingomyelin | 35 ± 5 |
| Azido-Glucosylceramide | 15 ± 3 |
| Other Azido-Sphingolipids | 5 ± 2 |
Data were obtained by LC-MS/MS analysis of lipid extracts from HeLa cells labeled with 10 µM Azido Sphingosine (d14:1) for 24 hours. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Sphingolipid Metabolism Pathway
Caption: Overview of the major pathways of sphingolipid metabolism.
Experimental Workflow
Caption: Experimental workflow for in situ detection of sphingolipid metabolism.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sphingosine (d14:1)
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azido Sphingosine (d14:1) (stock solution in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare a working solution of Azido Sphingosine (d14:1) in complete culture medium. A final concentration of 5-20 µM is a good starting point, but the optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing Azido Sphingosine (d14:1).
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated azido sphingosine.
Protocol 2: In Situ Visualization by Click Chemistry and Fluorescence Microscopy
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click chemistry reaction cocktail:
-
Alkyne-fluorophore (e.g., DBCO-Fluor 488, Alexa Fluor 555 DIBO Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)
-
Note: For copper-free click chemistry (SPAAC), only the strained alkyne-fluorophore is needed.
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction (SPAAC - Copper-Free): a. Prepare a 1-5 µM solution of the strained alkyne-fluorophore (e.g., DBCO-Fluor 488) in PBS. b. Incubate the cells with the alkyne-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
Click Reaction (CuAAC - Copper-Catalyzed): a. Prepare the click reaction cocktail. A typical cocktail consists of:
- 1-10 µM alkyne-fluorophore
- 1 mM CuSO₄
- 5 mM Sodium Ascorbate (freshly prepared)
- 100 µM THPTA b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.
Protocol 3: Lipid Extraction and Analysis by LC-MS/MS
Materials:
-
Metabolically labeled cells in a culture dish (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Cell scraper
-
Water (LC-MS grade)
-
Internal standards for sphingolipids (optional, for quantification)
Procedure:
-
Cell Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Metabolite Quenching and Lysis: Add 1 mL of ice-cold methanol to the dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Lipid Extraction (Bligh-Dyer Method): a. To the methanol cell suspension, add 0.5 mL of chloroform and vortex vigorously. b. Add 0.4 mL of water and vortex again. c. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases. d. Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a tandem mass spectrometer. The specific LC gradient and MS parameters will need to be optimized for the separation and detection of the azido-labeled sphingolipid species of interest.
Conclusion
The use of Azido Sphingosine (d14:1) in conjunction with click chemistry provides a robust and versatile platform for the in situ investigation of sphingolipid metabolism. The protocols outlined in this document offer a starting point for researchers to visualize and quantify the dynamics of sphingolipid synthesis and trafficking in their specific experimental systems. The ability to directly observe these processes within the cellular context will undoubtedly contribute to a deeper understanding of the multifaceted roles of sphingolipids in health and disease.
Application Notes and Protocols for Studying Lipid Raft Dynamics Using Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and pathogen entry. Understanding the dynamics of lipid and protein composition within these rafts is essential for elucidating disease mechanisms and for the development of targeted therapeutics. Azido sphingosine (B13886) (d14:1) is a powerful chemical biology tool for investigating the life cycle of sphingolipids, key components of lipid rafts. This metabolically active analog contains an azide (B81097) group, enabling its covalent modification with reporter tags via "click chemistry." This allows for the visualization, identification, and quantification of newly synthesized sphingolipids and their interacting partners within lipid rafts.
Principle of the Method
The application of Azido sphingosine (d14:1) for studying lipid raft dynamics is a multi-step process. First, cells are metabolically labeled with Azido sphingosine (d14:1), which is incorporated into the de novo sphingolipid synthesis pathway. This results in the formation of various azide-containing sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids, which then traffic to different cellular compartments, including lipid rafts.
Following metabolic labeling, the azide-modified sphingolipids can be tagged with alkyne-containing reporter molecules (e.g., fluorophores for imaging or biotin (B1667282) for affinity purification) through a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction. The tagged sphingolipids can then be visualized by fluorescence microscopy to study their subcellular localization and dynamics, or enriched using affinity purification for identification of interacting proteins and quantitative analysis by mass spectrometry.
Signaling Pathway and Experimental Workflow
Application 1: Visualization of Newly Synthesized Sphingolipids in Lipid Rafts
This application allows for the direct visualization of the subcellular localization and trafficking of newly synthesized sphingolipids to lipid rafts.
Experimental Protocol
1. Metabolic Labeling of Cells with Azido Sphingosine (d14:1)
-
Cell Culture: Plate mammalian cells of choice (e.g., HeLa, CHO, or a cell line relevant to the research question) on glass-bottom dishes suitable for fluorescence microscopy. Grow cells to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in ethanol (B145695) or DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without cytotoxicity.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The incubation time can be varied to study the kinetics of sphingolipid synthesis and transport. For pulse-chase experiments, a shorter labeling pulse (e.g., 1-4 hours) can be followed by a chase period in label-free medium.
2. Fixation and Permeabilization
-
Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular labeling. For visualizing only plasma membrane sphingolipids, this step can be omitted.
-
Washing: Wash the cells three times with PBS.
3. Click Chemistry Reaction for Fluorescence Labeling
-
Prepare Click Reaction Cocktail: For a typical reaction in one well of a 24-well plate (250 µL volume), prepare the following cocktail immediately before use:
-
1 µL of alkyne-fluorophore stock solution (e.g., 5 mM DBCO-Fluor 488).
-
For CuAAC: 5 µL of 50 mM copper(II) sulfate, 10 µL of 50 mM THPTA ligand, and 25 µL of 100 mM sodium ascorbate (B8700270) in PBS.
-
For SPAAC (copper-free): No copper or ligand is needed.
-
Adjust the final volume to 250 µL with PBS.
-
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
4. Counterstaining and Imaging
-
(Optional) Co-staining: To visualize lipid rafts, cells can be co-stained with a lipid raft marker, such as the cholera toxin B subunit conjugated to a different fluorophore (e.g., Alexa Fluor 594). Incubate with the marker according to the manufacturer's instructions.
-
(Optional) Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Imaging: Wash the cells with PBS and mount in an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
Application 2: Identification of Sphingolipid-Interacting Proteins in Lipid Rafts
This application focuses on identifying proteins that interact with newly synthesized sphingolipids within lipid rafts using a pull-down assay followed by mass spectrometry-based proteomics.
Experimental Protocol
1. Metabolic Labeling and Cell Lysis
-
Metabolic Labeling: Follow the metabolic labeling protocol as described in Application 1, using a larger format (e.g., 10 cm or 15 cm dishes) to obtain sufficient protein for analysis.
-
Cell Lysis: After labeling, wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 or Brij-98 in a buffer containing protease and phosphatase inhibitors). The choice of detergent is critical as it can affect the integrity of lipid rafts.
2. Click Chemistry Reaction for Biotin Tagging
-
Prepare Click Reaction Cocktail: To the cell lysate, add the components for the click reaction:
-
Alkyne-biotin (e.g., DBCO-PEG4-Biotin) to a final concentration of 10-50 µM.
-
For CuAAC: Copper(II) sulfate, THPTA ligand, and sodium ascorbate as described previously.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
3. Streptavidin Affinity Purification (Pull-down)
-
Prepare Beads: Pre-wash streptavidin-conjugated magnetic or agarose (B213101) beads with the lysis buffer.
-
Incubation: Add the pre-washed beads to the cell lysate after the click reaction. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated lipid-protein complexes to bind to the beads.
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., with higher salt concentration or a different detergent) may be necessary.
4. Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution method, such as incubation with an excess of free biotin.
-
Protein Digestion: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin, or directly digested in-solution.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis
-
Protein Identification: Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest).
-
Quantitative Analysis: For quantitative proteomics, a label-free quantification method or stable isotope labeling by amino acids in cell culture (SILAC) can be employed. Compare the abundance of proteins pulled down from Azido sphingosine-labeled cells versus control (unlabeled or labeled with a non-azide analog) cells to identify specific interactors.
Data Presentation
Quantitative Proteomics Data
The following table represents hypothetical quantitative proteomics data from a pull-down experiment using Azido sphingosine (d14:1) followed by mass spectrometry. The data shows proteins enriched in the pull-down from labeled cells compared to a control, indicating their potential interaction with newly synthesized sphingolipids in lipid rafts.
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Labeled/Control) | Function |
| P06213 | SRC | Proto-oncogene tyrosine-protein kinase Src | 8.5 | Signal transduction |
| P27361 | LYN | Tyrosine-protein kinase Lyn | 7.2 | Signal transduction |
| P07333 | FLOT1 | Flotillin-1 | 6.8 | Lipid raft scaffolding |
| P08581 | CAV1 | Caveolin-1 | 6.5 | Lipid raft scaffolding |
| P02768 | TFRC | Transferrin receptor protein 1 | 1.2 | Non-raft protein (control) |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | Cytoskeleton (control) |
Quantitative Lipidomics Data
This table shows hypothetical quantitative data for different sphingolipid species after metabolic labeling with Azido sphingosine (d14:1) and analysis by mass spectrometry. This data can reveal how the newly synthesized sphingolipids are distributed among different classes.
| Lipid Species | Abundance (pmol/mg protein) - Control | Abundance (pmol/mg protein) - Labeled | Fold Change |
| Azido-Ceramide (d18:1/16:0) | 0 | 150.3 | - |
| Azido-Sphingomyelin (d18:1/16:0) | 0 | 250.8 | - |
| Azido-Glucosylceramide (d18:1/16:0) | 0 | 80.1 | - |
| Endogenous Ceramide (d18:1/16:0) | 180.5 | 175.2 | 0.97 |
| Endogenous Sphingomyelin (d18:1/16:0) | 300.2 | 290.5 | 0.97 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Inefficient metabolic labeling. - Low concentration of Azido sphingosine. - Short incubation time. - Inefficient click reaction. | - Optimize Azido sphingosine concentration and incubation time. - Prepare fresh click reaction reagents. - Ensure proper pH for the click reaction. |
| High background fluorescence | - Non-specific binding of the fluorophore. - Incomplete washing. | - Increase the number and duration of wash steps. - Include a blocking step (e.g., with BSA) before the click reaction. |
| High number of non-specific proteins in pull-down | - Incomplete washing of beads. - Proteins binding to the beads themselves. | - Increase the stringency of the wash buffers (e.g., add salt or change detergent). - Perform a control pull-down with beads alone to identify non-specific binders. |
| Low yield of pulled-down proteins | - Inefficient pull-down. - Inefficient elution. | - Ensure sufficient binding capacity of the beads. - Optimize elution conditions (e.g., boiling time, biotin concentration). |
Conclusion
Azido sphingosine (d14:1) is a versatile tool for probing the dynamics of sphingolipids within lipid rafts. The combination of metabolic labeling and click chemistry provides a powerful platform for visualizing the localization of newly synthesized sphingolipids and for identifying their interacting protein partners. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to employ this technology to gain deeper insights into the complex biology of lipid rafts and their role in health and disease.
Troubleshooting & Optimization
Common problems with Azido sphingosine (d14:1) cell permeability.
Welcome to the technical support center for Azido sphingosine (B13886) (d14:1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this clickable sphingolipid analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common problems related to cell permeability and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Azido sphingosine (d14:1) and how does it work?
A1: Azido sphingosine (d14:1) is a synthetic analog of sphingosine, a key molecule in sphingolipid metabolism. It is chemically modified with an azide (B81097) group (-N3), which allows it to be detected via "click chemistry." Once introduced to cells, it is metabolized and incorporated into more complex sphingolipids. The azide group then serves as a chemical handle to attach a fluorescent probe or biotin (B1667282) tag for visualization and analysis, without the need for genetically encoded reporters. This process is invaluable for studying sphingolipid trafficking and metabolism.
Q2: What are the main challenges when working with Azido sphingosine (d14:1)?
A2: The primary challenges revolve around its delivery into cells and subsequent detection. Common issues include:
-
Low Cell Permeability: Inefficient uptake of the molecule by cells can lead to weak or no signal.
-
Cytotoxicity: At high concentrations or with prolonged incubation, Azido sphingosine (d14:1) can be toxic to cells, affecting their normal physiology and the experimental outcome.
-
Off-Target Effects: The molecule or its metabolites could have unintended biological effects, altering the very pathways you aim to study.
-
High Background Signal: Non-specific binding of the fluorescent probe or inefficient removal of unbound probe can obscure the true signal.
-
Choice of Click Reaction: The copper catalyst used in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells, making it unsuitable for live-cell imaging.
Q3: How do I choose the right fluorescent probe for my experiment?
A3: The choice of a fluorescent probe depends on your experimental setup:
-
For live-cell imaging: It is crucial to use a cell-permeable, non-toxic fluorescent probe. Probes for copper-free click chemistry, such as those containing a dibenzocyclooctyne (DBCO) group, are highly recommended to avoid copper-induced cytotoxicity.
-
For fixed-cell imaging: A wider range of probes is available, including those that are not cell-permeable, as cell fixation and permeabilization steps will allow their entry.
-
For multi-color imaging: Select a probe with excitation and emission spectra that are compatible with other fluorophores used in your experiment to minimize spectral overlap.
Q4: Can I use Azido sphingosine (d14:1) for in vivo studies?
A4: While the primary application is in cell culture, in vivo studies are emerging. Key considerations for in vivo work include the delivery method, bioavailability, and potential metabolism of the probe by the whole organism. It is an area of active research, and specific protocols should be carefully developed and validated.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with Azido sphingosine (d14:1).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Inefficient cell permeability: The compound is not entering the cells effectively. 2. Suboptimal concentration: The concentration of Azido sphingosine (d14:1) or the fluorescent probe is too low. 3. Insufficient incubation time: The cells were not incubated long enough for uptake and metabolic incorporation. 4. Inefficient click reaction: The click chemistry reaction is not working correctly. 5. Cell type variation: Some cell lines may have lower uptake rates for sphingolipid analogs. | 1. Optimize delivery: Prepare the Azido sphingosine (d14:1) stock in a suitable solvent like ethanol (B145695) or DMSO and dilute it in serum-free media before adding to the cells. Consider complexing it with fatty-acid-free BSA. 2. Titrate concentrations: Perform a dose-response experiment to find the optimal concentration for both the azido-sphingosine (typically 1-10 µM) and the fluorescent probe. 3. Optimize incubation time: Test a range of incubation times (e.g., 1, 4, 12, 24 hours) to determine the optimal duration for your cell type. 4. Check click reaction components: Ensure all click chemistry reagents are fresh and correctly prepared. For CuAAC, ensure the copper (I) catalyst is freshly prepared. For copper-free click chemistry, ensure the probe is of high quality. 5. Test different cell lines: If possible, use a cell line known to have active sphingolipid metabolism as a positive control. |
| High background fluorescence | 1. Non-specific binding of the probe: The fluorescent probe is binding to cellular components other than the azido-sphingosine. 2. Incomplete removal of unbound probe: Excess fluorescent probe is not being washed away effectively. 3. Autofluorescence: The cells themselves have a high level of natural fluorescence at the detection wavelength. | 1. Increase washing steps: After the click reaction, include additional and more stringent washing steps with PBS. Consider adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer for fixed cells. 2. Reduce probe concentration: Use the lowest effective concentration of the fluorescent probe. 3. Use a blocking step: For fixed and permeabilized cells, incubate with a blocking buffer (e.g., BSA in PBS) before adding the fluorescent probe. 4. Use appropriate controls: Image unlabeled cells (treated with neither the azido-sphingosine nor the probe) to determine the level of autofluorescence. |
| High cytotoxicity or altered cell morphology | 1. High concentration of Azido sphingosine (d14:1): The compound is toxic at the concentration used. 2. Solvent toxicity: The solvent used to dissolve the azido-sphingosine (e.g., DMSO) is at a toxic concentration. 3. Copper toxicity (for CuAAC): The copper catalyst is toxic to the cells, especially in live-cell imaging. | 1. Perform a toxicity assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of Azido sphingosine (d14:1) for your cell type. 2. Limit solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1% for DMSO). 3. Use copper-free click chemistry for live cells: For live-cell imaging, it is highly recommended to use copper-free click chemistry with probes like DBCO-fluorophores to avoid copper-induced cytotoxicity. |
| Signal localized to unexpected cellular compartments | 1. Metabolic alterations: The cell line used may metabolize sphingolipids in a unique way. 2. Off-target effects: The azido-sphingosine may be interacting with other cellular pathways. 3. Artifacts from fixation/permeabilization: The fixation and permeabilization process may alter the localization of the labeled lipids. | 1. Use co-localization markers: Co-stain with antibodies or dyes specific for different organelles (e.g., Golgi, ER, lysosomes) to confirm the localization of the signal. 2. Consult literature: Review literature for the expected sphingolipid metabolism and localization in your specific cell model. 3. Optimize fixation: Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) to see if it impacts the observed localization. |
Experimental Protocols & Visualizations
Sphingolipid Metabolism and Azido Sphingosine (d14:1) Incorporation
Azido sphingosine (d14:1) is designed to enter the cell's natural sphingolipid metabolic pathways. The primary routes are the de novo synthesis pathway and the salvage pathway. Once inside the cell, it can be converted into more complex sphingolipids such as azido-ceramide, azido-sphingomyelin, and azido-glycosphingolipids.
Experimental Workflow for Live-Cell Imaging
This workflow outlines the key steps for labeling and imaging live cells using Azido sphingosine (d14:1) and a copper-free click reaction.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues.
Optimizing Azido sphingosine (d14:1) concentration for effective labeling.
Welcome to the technical support center for optimizing Azido sphingosine (B13886) (d14:1) concentration for effective labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during metabolic labeling experiments with Azido sphingosine (d14:1).
Frequently Asked Questions (FAQs)
Q1: What is Azido sphingosine (d14:1) and how is it used?
A1: Azido sphingosine (d14:1) is a chemically modified analog of sphingosine, a key molecule in sphingolipid metabolism.[1][2] It contains an azide (B81097) (-N₃) group, which is a bioorthogonal handle. This means it is chemically inert within biological systems but can undergo a highly specific reaction, known as "click chemistry," with a corresponding alkyne- or cyclooctyne-tagged reporter molecule (e.g., a fluorophore or biotin).[1][3] This allows for the visualization and tracking of sphingolipid metabolism, localization, and interactions within cells.[1][4]
Q2: What is "click chemistry" in the context of Azido sphingosine (d14:1) labeling?
A2: Click chemistry refers to a set of rapid, selective, and high-yield chemical reactions.[3] In the context of Azido sphingosine (d14:1) labeling, the most common type of click chemistry used is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable covalent bond between the azide group on the sphingosine analog and an alkyne group on a fluorescent probe or other reporter molecule.[5][6] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be used, which is particularly useful for live-cell imaging to avoid copper-induced cytotoxicity.[7]
Q3: How do I choose the optimal concentration of Azido sphingosine (d14:1)?
A3: The optimal concentration of Azido sphingosine (d14:1) depends on several factors, including the cell type, the specific experimental application (e.g., fluorescence microscopy, mass spectrometry), and the incubation time. It is crucial to perform a concentration titration to determine the best balance between efficient labeling and minimal cytotoxicity. A general starting point for fluorescence microscopy is in the low micromolar range.
Q4: Can Azido sphingosine (d14:1) be toxic to cells?
A4: Like many metabolic labels, high concentrations of Azido sphingosine (d14:1) or its metabolites can potentially be cytotoxic.[8] It is essential to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions by performing a cell viability assay (e.g., MTT or trypan blue exclusion) alongside your labeling experiments. S1P, a metabolite of sphingosine, has been shown to affect cell viability, with effects varying by concentration and cell type.[8][9]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
A weak or absent fluorescent signal can be frustrating. Here’s a systematic approach to troubleshoot this issue.
| Possible Cause | Suggested Solution |
| Inefficient Metabolic Incorporation | - Optimize Azido sphingosine (d14:1) Concentration: Perform a titration experiment to find the optimal concentration for your cell type. Start with a range of 0.5 µM to 10 µM.[10] - Increase Incubation Time: Extend the incubation period to allow for more significant incorporation into cellular sphingolipids. Try time points from 30 minutes to 24 hours.[10] - Check Cell Health: Ensure cells are healthy and metabolically active. Use cells in the logarithmic growth phase. |
| Inefficient Click Reaction | - Use Fresh Reagents: Prepare fresh solutions of the copper catalyst, reducing agent (e.g., sodium ascorbate), and fluorescent probe. The copper(I) catalyst is prone to oxidation.[3][5] - Optimize Reagent Concentrations: Ensure the correct stoichiometry of reactants. A slight excess of the fluorescent probe is often recommended.[6] - Use a Copper Ligand: A copper-chelating ligand (e.g., THPTA, BTTAA) can protect the catalyst and improve reaction efficiency.[3][6] - Check pH: Ensure the reaction buffer is at the optimal pH (typically around 7.4). |
| Issues with Detection | - Incorrect Microscope Settings: Verify that the excitation and emission filters on your microscope are appropriate for the chosen fluorophore. - Photobleaching: Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. - Low Abundance of Target: If you are trying to visualize a low-abundance sphingolipid, consider using a brighter fluorophore or signal amplification techniques. |
Problem 2: High Background Fluorescence
High background can obscure your specific signal. The following steps can help reduce non-specific fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific Binding of Fluorescent Probe | - Decrease Probe Concentration: Titrate the concentration of the alkyne-fluorophore to find the lowest concentration that still provides a good signal. - Increase Washing Steps: After the click reaction, increase the number and duration of washing steps to remove unbound probe. Adding a mild detergent like Tween-20 to the wash buffer can be beneficial.[3] - Use a Blocking Agent: Incubate your cells with a blocking solution, such as Bovine Serum Albumin (BSA), before and after the click reaction to reduce non-specific binding sites.[3] |
| Autofluorescence | - Include an Unstained Control: Always prepare a control sample that has not been labeled with the fluorescent probe to assess the level of cellular autofluorescence. - Use a Quenching Agent: Treat samples with a quenching agent like sodium borohydride (B1222165) after fixation if using aldehyde-based fixatives. - Choose a Different Fluorophore: Select a fluorophore in a spectral range where your cells exhibit lower autofluorescence (e.g., red or far-red). |
| Residual Copper Catalyst | - Use a Copper Chelator: After the click reaction, wash with a copper chelator like EDTA to remove any remaining copper ions that might contribute to background signal.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido sphingosine (d14:1)
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization for specific cell types and experimental goals is recommended.
Materials:
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Adherent mammalian cells (e.g., HeLa, COS-7)
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Complete cell culture medium
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Azido sphingosine (d14:1) stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed cells onto sterile coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.
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Preparation of Labeling Medium: Prepare the labeling medium by diluting the Azido sphingosine (d14:1) stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a titration from 0.5 µM to 5 µM).[10]
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Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
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Incubation: Incubate the cells for a desired period (e.g., 4 to 24 hours) at 37°C in a humidified CO₂ incubator. The optimal incubation time will depend on the metabolic rate of the cells and the specific sphingolipid being studied.
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Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated Azido sphingosine (d14:1).
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Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and the subsequent click reaction for visualization.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Microscopy
This protocol is for performing the click reaction on fixed, labeled cells on coverslips.
Materials:
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Metabolically labeled cells on coverslips
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4% Paraformaldehyde (PFA) in PBS for fixation
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0.1% Triton X-100 in PBS for permeabilization (optional)
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Click reaction buffer (e.g., PBS, pH 7.4)
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Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
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Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, prepare fresh)
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PBS with 0.1% Tween-20 for washing
Procedure:
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Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells twice with PBS.
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Permeabilization (Optional): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.
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Prepare Click Reaction Cocktail (Prepare fresh and in this order):
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For a 200 µL reaction volume:
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178 µL Click reaction buffer (PBS)
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2 µL Alkyne-fluorophore stock solution (final concentration: 100 µM)
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4 µL Copper(II) sulfate stock solution (final concentration: 1 mM)
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10 µL Ligand stock solution (final concentration: 2.5 mM)
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6 µL Sodium ascorbate stock solution (final concentration: 15 mM)
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Vortex briefly to mix.
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Click Reaction: Add the click reaction cocktail to the coverslips, ensuring the cells are fully covered. Incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Remove the click reaction cocktail and wash the cells three times for 5 minutes each with PBS containing 0.1% Tween-20.
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Counterstaining (Optional): Counterstain nuclei with DAPI or another suitable nuclear stain.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: De Novo Sphingolipid Synthesis Pathway.
Caption: Experimental Workflow for Azido Sphingosine Labeling.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of Azido sphingosine (d14:1) in long-term studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Azido sphingosine (B13886) (d14:1) in long-term studies. The information is curated for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: High levels of cell death observed after prolonged incubation with Azido sphingosine (d14:1).
Possible Cause: The concentration of Azido sphingosine (d14:1) is too high for the specific cell line and experimental duration.
Solution:
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Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration.
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Recommendation: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) for your specific cell line.
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Experimental Protocol: Seed cells at a consistent density and treat with a serial dilution of Azido sphingosine (d14:1) for the intended duration of your long-term study. Assess cell viability at multiple time points.
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Cell Density: Low cell density can make cells more susceptible to cytotoxic effects.
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Recommendation: Ensure optimal cell seeding density to promote cell-cell contact and survival signals.
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Media Conditions: The composition of the culture medium can influence cellular sensitivity.
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Recommendation: Use a fresh, complete medium with appropriate serum concentrations. Consider supplementing with growth factors or antioxidants if applicable to your cell type.
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Problem 2: Inconsistent results or high variability in cell viability assays.
Possible Cause: Issues with compound stability, solvent effects, or the viability assay itself.
Solution:
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Compound Stability: Azido sphingosine (d14:1) may degrade in the culture medium over long incubation periods.
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Recommendation: Consider partial media changes with freshly prepared Azido sphingosine (d14:1) during the experiment.
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Solvent Toxicity: The solvent used to dissolve Azido sphingosine (d14:1) (e.g., DMSO) can be toxic at higher concentrations.
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Recommendation: Ensure the final solvent concentration is consistent across all conditions and is below the known toxic threshold for your cell line (typically <0.1% for DMSO). Always include a solvent-only control.
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Assay Interference: The compound may interfere with the reagents of your cell viability assay.
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Recommendation: Validate your primary viability assay with an orthogonal method. For example, if you are using a metabolic assay (e.g., MTT, XTT), confirm the results with a membrane integrity assay (e.g., LDH release or a live/dead stain).
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Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Azido sphingosine (d14:1) in long-term studies?
A1: There is no universally recommended starting concentration, as the optimal concentration is highly cell-type and context-dependent. Based on studies with similar azido-functionalized sphingolipids, a starting range of 1-10 µM is often used for initial experiments. However, it is crucial to perform a thorough dose-response analysis to determine the highest non-toxic concentration for your specific experimental setup.
Q2: How can I determine the optimal non-toxic concentration of Azido sphingosine (d14:1) for my cell line?
A2: A systematic approach is recommended:
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Experimental Protocol: Dose-Response and Time-Course Cytotoxicity Assay
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density.
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Compound Preparation: Prepare a 2x stock solution of Azido sphingosine (d14:1) and create serial dilutions.
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Treatment: Treat the cells with a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (solvent only) and an untreated control.
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Incubation: Incubate the cells for various time points relevant to your long-term study (e.g., 24, 48, 72, 96 hours).
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Viability Assessment: At each time point, assess cell viability using a reliable method such as an MTT, XTT, or a fluorescence-based live/dead assay.
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Data Analysis: Plot cell viability against the concentration of Azido sphingosine (d14:1) for each time point to determine the IC50 (concentration that inhibits 50% of cell viability) and to identify the concentration range that maintains high viability over time.
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Q3: Are there any known signaling pathways affected by Azido sphingosine (d14:1) that could lead to cytotoxicity?
A3: While specific data for Azido sphingosine (d14:1) is limited, sphingosine and its analogs are known to be potent signaling molecules that can influence cell fate. An imbalance in the cellular levels of sphingolipids can trigger apoptosis (programmed cell death). Natural sphingosine and ceramides (B1148491) are generally considered pro-apoptotic, while sphingosine-1-phosphate (S1P) is pro-survival. An azido-sphingosine analog could potentially mimic endogenous sphingosine, thereby activating pro-apoptotic pathways.
Q4: Can the cytotoxicity of Azido sphingosine (d14:1) be mitigated by co-treatment with other compounds?
A4: While not specifically documented for Azido sphingosine (d14:1), in some contexts, the cytotoxic effects of certain compounds can be mitigated. For example, if the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine could be beneficial. However, this approach requires a thorough understanding of the mechanism of cytotoxicity and should be validated experimentally.
Q5: What are the best practices for handling and storing Azido sphingosine (d14:1) to maintain its stability and minimize potential cytotoxic artifacts?
A5: Follow the manufacturer's recommendations for storage, which is typically at -20°C. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Azido sphingosine (d14:1) in a Generic Cell Line
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 5 | 95 | 88 | 80 |
| 10 | 90 | 75 | 60 |
| 25 | 70 | 50 | 35 |
| 50 | 45 | 25 | 10 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific cell line and experimental conditions.
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
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Plate Cells: Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat Cells: Treat cells with various concentrations of Azido sphingosine (d14:1) and controls for the desired duration.
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Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
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Calculate Viability: Express the absorbance of treated cells as a percentage of the control (untreated) cells.
Visualizations
Caption: Potential impact of Azido sphingosine (d14:1) on sphingolipid signaling pathways.
Caption: Troubleshooting workflow for minimizing cytotoxicity.
Improving the efficiency of Azido sphingosine (d14:1) incorporation into sphingolipids.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Azido (B1232118) sphingosine (B13886) (d14:1) incorporation into sphingolipids for metabolic labeling experiments.
Troubleshooting Guides
This section addresses common issues encountered during the metabolic labeling of sphingolipids with Azido sphingosine (d14:1).
Problem 1: Low or No Incorporation of Azido Sphingosine (d14:1)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | Titrate the concentration of Azido sphingosine (d14:1). Start with a range of 1-10 µM and optimize for your specific cell line and experimental goals. Higher concentrations may not always lead to better incorporation and can induce cytotoxicity. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling period. Incubation times can range from 1 to 24 hours, depending on the cell type and the specific sphingolipid class being targeted. |
| Cell Density | Optimize cell density at the time of labeling. Overly confluent or sparse cultures can have altered metabolic rates, affecting probe incorporation. Aim for 70-80% confluency. |
| Cell Line-Specific Metabolism | Different cell lines exhibit varying rates of sphingolipid metabolism. Some cell lines may have slower uptake or incorporation machinery. Compare your results with published data for your cell line, if available, or test a different cell line known to have active sphingolipid metabolism. |
| Probe Stability and Storage | Ensure proper storage of Azido sphingosine (d14:1) at -20°C.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions from a stock solution for each experiment. While the azide (B81097) group is generally stable, prolonged exposure to harsh conditions can lead to degradation.[2][3][4] |
| Serum Effects | Components in fetal bovine serum (FBS) can compete with or inhibit the uptake of the azido probe. Consider reducing the serum concentration or performing a brief period of serum starvation prior to and during labeling. However, be aware that serum starvation can also alter cellular metabolism.[5] |
Problem 2: High Background or Non-Specific Signal After Click Chemistry
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Removal of Unreacted Probe | After metabolic labeling, wash the cells thoroughly with PBS or an appropriate buffer to remove any unincorporated Azido sphingosine (d14:1) before cell lysis or fixation. |
| Suboptimal Click Chemistry Conditions | Optimize the concentrations of the copper catalyst, reducing agent, and fluorescent alkyne probe. Use a copper chelating ligand like TBTA or THPTA to improve reaction efficiency and reduce cell damage.[6][7] |
| Impure Reagents | Use high-purity reagents for the click chemistry reaction. Contaminants can lead to non-specific fluorescence. |
| Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Include an "unlabeled" control (cells not treated with Azido sphingosine but subjected to the click reaction) to assess the level of background autofluorescence. |
Problem 3: Cell Viability Issues (Cytotoxicity)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Concentration of Azido Sphingosine | Reduce the concentration of Azido sphingosine (d14:1). Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line using a viability assay (e.g., MTT or Trypan Blue exclusion). The cytotoxicity of sphingolipid analogs can be dependent on their chain length and the cell line used.[8][9] |
| Toxicity of Click Chemistry Reagents | Copper catalysts used in click chemistry can be toxic to cells. If performing the click reaction on live cells, use a copper-free click chemistry approach (e.g., SPAAC with a strained alkyne) or minimize the concentration and exposure time to the copper catalyst.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve Azido sphingosine (d14:1) (e.g., DMSO or ethanol) in the cell culture medium is non-toxic. Typically, this should be below 0.1%. |
Frequently Asked Questions (FAQs)
Q1: How is Azido sphingosine (d14:1) incorporated into sphingolipids?
A1: Azido sphingosine (d14:1) is a synthetic analog of sphingosine. When introduced to cells, it enters the sphingolipid metabolic pathways. It can be utilized by ceramide synthases to form azido-ceramides, which can then be further metabolized into more complex sphingolipids like azido-sphingomyelin and azido-glycosphingolipids. This process allows for the labeling of newly synthesized sphingolipids.
Q2: What is the difference between Azido sphingosine (d14:1) and (d18:1)? Which one should I use?
A2: The "d14:1" and "d18:1" designations refer to the length of the sphingoid base chain (14 or 18 carbons, respectively) and the presence of one double bond. The choice between them depends on the research question:
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Azido sphingosine (d18:1) is an analog of the most common endogenous sphingosine in mammalian cells. Its incorporation will reflect the metabolism of the most abundant natural sphingolipids.
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Azido sphingosine (d14:1) is a shorter-chain analog. The rate of metabolism of sphingolipids can be influenced by their acyl chain length.[11] Shorter chain sphingolipids may be metabolized at different rates or incorporated into different downstream species compared to their longer-chain counterparts. Using d14:1 can provide insights into the influence of chain length on sphingolipid metabolism.
Q3: Can I use Azido sphingosine (d14:1) for in vivo studies?
A3: While many metabolic labeling studies are performed in cell culture, in vivo applications are emerging. For in vivo studies, factors such as bioavailability, biodistribution, and potential toxicity need to be carefully evaluated. Liposome-assisted delivery has been used to shuttle azido-sugars into the brain for in vivo labeling.[12]
Q4: How do I detect the incorporated Azido sphingosine (d14:1)?
A4: The incorporated azido-labeled sphingolipids are detected via a highly specific and efficient bioorthogonal reaction called "click chemistry". The azide group on the sphingolipid reacts with a fluorescently tagged alkyne molecule, allowing for visualization by fluorescence microscopy or flow cytometry, or with a biotin-tagged alkyne for enrichment and subsequent analysis by mass spectrometry.
Q5: What are the key considerations for the subsequent click chemistry reaction?
A5: Key considerations include the choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. CuAAC is highly efficient but the copper catalyst can be toxic to live cells. SPAAC is copper-free and thus more biocompatible for live-cell imaging.[10] Optimizing reagent concentrations and reaction time is crucial for achieving a high signal-to-noise ratio.[6]
Data Presentation
Table 1: Factors Influencing Sphingolipid Metabolism and Labeling Efficiency
| Parameter | Observation | Implication for Azido Sphingosine Labeling | Reference |
| Acyl Chain Length | Very-long-chain (VLC) ceramides (B1148491) (C24:0, C24:1) turnover more rapidly than long-chain (LC) ceramides (C16:0, C18:0). | The shorter d14:1 chain of Azido sphingosine may influence its metabolic rate compared to the more common d18:1 chain. | [11] |
| Sphingoid Base Chain Length | The turnover rates of d16:1 and d18:1 ceramides are similar. | The chain length of the sphingoid base itself may have less impact on turnover rate compared to the N-acyl chain length. | [11] |
| Serum Starvation | Serine starvation can lead to an increase in cellular sphingosine levels due to the downregulation of sphingosine kinase 1. | Modulating serum components can significantly alter the endogenous pools of sphingolipid precursors, which may affect the incorporation of exogenous azido analogs. | [5] |
| Probe Concentration | Increased concentrations of azido-sugar probes can negatively impact cell proliferation, migration, and invasion. | It is crucial to use the lowest effective concentration of Azido sphingosine to minimize off-target physiological effects. | [13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sphingosine (d14:1)
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Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates or chamber slides) and culture until they reach 70-80% confluency.
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Preparation of Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
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Metabolic Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
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Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
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Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated Azido sphingosine (d14:1).
-
Cell Processing: The cells are now ready for downstream applications, such as cell lysis for lipid extraction and mass spectrometry analysis, or fixation for click chemistry and fluorescence imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol is for fixed cells.
-
Fixation: After the washing step in Protocol 1, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the following in order:
-
PBS (to final volume)
-
Fluorescent alkyne probe (e.g., 1-10 µM final concentration)
-
Copper(II) sulfate (B86663) (e.g., 100 µM final concentration)
-
Reducing agent (e.g., sodium ascorbate, 1 mM final concentration, freshly prepared)
-
Copper-chelating ligand (e.g., TBTA or THPTA, 500 µM final concentration)
-
-
Click Reaction: Wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Mounting (Optional): Counterstain nuclei with DAPI or Hoechst, and mount the coverslips with an appropriate mounting medium.
-
Imaging: Visualize the labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Lipid Extraction and Analysis by LC-MS/MS
-
Cell Lysis and Lipid Extraction: After the washing step in Protocol 1, lyse the cells and extract the lipids using a suitable method, such as a modified Bligh-Dyer extraction.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS system (e.g., methanol/chloroform mixture).
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18 or C8) and a gradient elution to separate the different sphingolipid species.[14]
-
Detection: The azido-labeled sphingolipids will have a specific mass shift compared to their endogenous counterparts, allowing for their detection and quantification. Use multiple reaction monitoring (MRM) for targeted quantification of specific azido-sphingolipids.
Signaling Pathways and Experimental Workflows
Caption: Incorporation of Azido Sphingosine (d14:1) into the Sphingolipid Metabolism Pathway.
Caption: General experimental workflow for metabolic labeling and analysis of sphingolipids.
Caption: A logical decision tree for troubleshooting low signal in metabolic labeling experiments.
References
- 1. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Azido Sphingosine (d14:1) Adducts
Welcome to the technical support center for the mass spectrometry analysis of Azido (B1232118) Sphingosine (d14:1) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Azido Sphingosine (d14:1) and why is it used?
A1: Azido Sphingosine (d14:1) is a chemically modified analogue of sphingosine, a key molecule in sphingolipid metabolism. The azido group serves as a bioorthogonal handle, allowing for the "click" reaction-mediated attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of sphingolipids in biological systems. This makes it a valuable tool for studying sphingolipid metabolism, trafficking, and signaling pathways.
Q2: What are the most common adducts observed for Azido Sphingosine (d14:1) in positive ion mode mass spectrometry?
A2: In positive ion mode electrospray ionization (ESI), Azido Sphingosine (d14:1) is most commonly observed as the protonated molecule [M+H]+. Depending on the mobile phase composition and sample matrix, you may also detect sodium [M+Na]+ and potassium [M+K]+ adducts. The type of adduct can influence fragmentation patterns and ionization efficiency.[1]
Q3: What are the characteristic fragmentation patterns for Azido Sphingosine (d14:1) in MS/MS analysis?
A3: The fragmentation of protonated Azido Sphingosine (d14:1) is expected to be similar to that of natural sphingosine, with characteristic losses of water molecules from the sphingoid backbone. Common product ions would result from single and double dehydration. The presence of the azido group might lead to additional specific fragmentation pathways. For quantitative analysis using Multiple Reaction Monitoring (MRM), transitions monitoring the precursor ion to its dehydrated product ions are typically used.
Q4: Is the azido group stable during electrospray ionization and MS/MS analysis?
A4: The stability of the azido group can be a concern. Under certain conditions, it can be susceptible to reduction to a primary amine (-NH2), resulting in a mass decrease of 26 Da. Another potential reaction is the elimination of hydrazoic acid (HN3). It is crucial to optimize source conditions to minimize in-source fragmentation and unwanted side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Azido Sphingosine (d14:1) adducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Azido Sphingosine (d14:1) | 1. Inefficient extraction from the biological matrix. 2. Suboptimal ionization conditions. 3. Degradation of the analyte. 4. Incorrect mass spectrometer settings. | 1. Optimize the lipid extraction protocol. A modified Folch or Bligh-Dyer extraction is a good starting point. Ensure complete protein precipitation. 2. Adjust ESI source parameters. Optimize spray voltage, gas flows, and source temperature. The addition of a small amount of formic acid to the mobile phase can improve protonation. 3. Prepare samples fresh and store them at -80°C to prevent degradation. 4. Verify the precursor ion m/z in your instrument method. Check for the presence of common adducts like [M+Na]+ and [M+K]+ and include them in your analysis if necessary. |
| High Background Noise or Matrix Effects | 1. Co-elution of interfering compounds from the sample matrix. 2. Contamination from solvents, glassware, or the LC system. | 1. Improve chromatographic separation by optimizing the gradient and/or trying a different column chemistry (e.g., HILIC instead of reversed-phase). 2. Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware and sample vials. Implement a system wash protocol between analytical runs. |
| Observation of an Unexpected Peak at [M-26+H]+ | Reduction of the azido group (-N3) to a primary amine (-NH2) in the ion source. | 1. Reduce the ion source temperature and spray voltage to minimize in-source reactions. 2. Optimize the mobile phase composition. Avoid strongly reducing conditions. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions with the analytical column. 2. Inappropriate injection solvent. 3. Column degradation. | 1. Add a small amount of a competing base, like ammonium (B1175870) formate, to the mobile phase to reduce peak tailing. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Replace the analytical column if it has been used extensively or exposed to harsh conditions. |
| Inconsistent Quantification Results | 1. Variability in sample preparation and extraction. 2. Ion suppression or enhancement due to matrix effects. 3. Non-linearity of the calibration curve. | 1. Use a suitable internal standard, such as a stable isotope-labeled sphingosine, added at the beginning of the sample preparation process to account for variability.[2] 2. Dilute the sample extract to minimize matrix effects. Ensure the internal standard co-elutes with the analyte. 3. Prepare a calibration curve over the expected concentration range of your samples and ensure a good linear fit (r² > 0.99). |
Experimental Protocols
Sample Preparation: Lipid Extraction from Cultured Cells
This protocol is a general guideline for the extraction of sphingolipids from cultured cells and should be optimized for your specific cell type and experimental conditions.
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Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17-sphingosine) to the cell pellet. Add ice-cold methanol (B129727) and scrape the cells.
-
Extraction: Transfer the cell lysate to a glass tube. Add chloroform (B151607) and water in a ratio that results in a single-phase mixture (e.g., methanol:chloroform:water, 2:1:0.8, v/v/v). Vortex thoroughly.
-
Phase Separation: Induce phase separation by adding more chloroform and water. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis of Azido Sphingosine (d14:1). Optimization will likely be required.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for sphingolipid analysis.[2]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[2]
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Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[2]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Based on the structure of Azido Sphingosine (d14:1) (Exact Mass: 284.22), the following transitions are proposed. These should be confirmed and optimized using a pure standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azido Sphingosine (d14:1) | 285.2 | 267.2 | Optimize |
| Azido Sphingosine (d14:1) | 285.2 | 249.2 | Optimize |
| C17-Sphingosine (IS) | 286.3 | 268.3 | Optimize |
Data Presentation
Table 1: Representative Calibration Curve Data for Azido Sphingosine (d14:1) Quantification
This table illustrates typical data for a calibration curve using a C17-sphingosine internal standard (IS).
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 51,200 | 0.153 |
| 10 | 15,900 | 50,500 | 0.315 |
| 50 | 80,100 | 49,800 | 1.608 |
| 100 | 162,300 | 50,900 | 3.189 |
| 500 | 815,400 | 50,300 | 16.211 |
Table 2: Example Quantification of Azido Sphingosine (d14:1) in Treated vs. Control Cells
This table shows an example of how to present quantitative results from a cell-based experiment.
| Sample | Mean Analyte/IS Ratio (n=3) | Calculated Concentration (ng/mL) |
| Control Cells | 0.254 | 8.1 |
| Treated Cells | 1.287 | 41.2 |
Visualizations
Caption: Workflow for the quantitative analysis of Azido Sphingosine (d14:1).
Caption: Simplified sphingolipid metabolic pathway showing the role of Azido Sphingosine.
References
How to control for non-specific binding of Azido sphingosine (d14:1).
Welcome to the technical support center for Azido Sphingosine (B13886) (d14:1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this click-chemistry-enabled lipid probe. Our goal is to help you minimize non-specific binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Azido Sphingosine (d14:1) and what are its primary applications?
Azido Sphingosine (d14:1) is a synthetic analog of sphingosine, a key molecule in lipid signaling pathways. It is chemically modified with an azide (B81097) group (-N₃), which allows it to be used in bioorthogonal click chemistry reactions.[1] This enables researchers to covalently attach reporter molecules, such as fluorophores or biotin, to the sphingosine analog after it has been metabolically incorporated into cells.[2] Its primary applications include:
-
Metabolic Labeling: Tracking the synthesis and trafficking of sphingolipids within cells.[2]
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Protein-Lipid Interaction Studies: Identifying and characterizing proteins that bind to sphingolipids via pull-down assays.[3]
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In vivo Imaging: Visualizing the localization of sphingolipids in living cells and organisms.[2]
Q2: What is non-specific binding in the context of Azido Sphingosine (d14:1) experiments, and why is it a problem?
Non-specific binding refers to the interaction of Azido Sphingosine (d14:1) with cellular components or experimental surfaces in a manner that is not related to its intended biological target or metabolic pathway.[4] This can be driven by hydrophobic and ionic interactions between the lipid probe and various unintended molecules or surfaces.[4]
This phenomenon is a significant concern because it can lead to:
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High Background Signal: This can obscure the true signal from specifically bound or metabolically incorporated Azido Sphingosine (d14:1), reducing the signal-to-noise ratio.[4]
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False Positives: In pull-down assays, proteins that non-specifically bind to the probe or the affinity resin can be mistakenly identified as true interactors.
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Inaccurate Quantification: High background can lead to an overestimation of the amount of labeled sphingolipids.
Q3: What are the common causes of non-specific binding with Azido Sphingosine (d14:1)?
Several factors can contribute to high non-specific binding of lipophilic probes like Azido Sphingosine (d14:1):
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Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of non-specific interactions.[4]
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Probe Aggregation: Lipophilic molecules can form aggregates in aqueous solutions, which may bind non-specifically to cellular structures or surfaces.[4]
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Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or affinity resins can lead to unwanted probe adherence.[4][5]
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Inadequate Washing: Insufficient washing steps may not effectively remove all unbound or weakly bound probes, contributing to a high background signal.[4]
-
Hydrophobic Interactions: The lipidic nature of Azido Sphingosine (d14:1) can lead to non-specific interactions with other hydrophobic molecules and surfaces.
Troubleshooting Guides
Problem: High Background in Fluorescence Microscopy Imaging
High background fluorescence can make it difficult to distinguish the specific signal from your metabolically incorporated Azido Sphingosine (d14:1).
Caption: Troubleshooting workflow for high background in fluorescence microscopy.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the concentration of Azido Sphingosine (d14:1) to find the lowest effective concentration that provides a specific signal with minimal background. Start with a range of 1-10 µM and optimize based on your cell type and experimental conditions. |
| Inadequate washing. | Increase the number and/or duration of wash steps after incubation with the probe and after the click reaction. Use a buffer containing a mild, non-ionic detergent like 0.05% Tween-20 in PBS to help remove non-specifically bound probe. |
| Insufficient blocking. | Before adding the probe, incubate your cells with a blocking buffer to saturate non-specific binding sites. Common blocking agents include 1-5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBS.[5] |
| Probe aggregation. | Prepare fresh dilutions of Azido Sphingosine (d14:1) from a stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) immediately before use. Briefly vortex or sonicate the diluted probe solution to ensure it is fully dissolved. |
| Autofluorescence. | Image a sample of cells that has not been treated with Azido Sphingosine (d14:1) but has undergone all other processing steps to assess the level of natural cellular fluorescence. If high, consider using a fluorophore with a different excitation/emission spectrum. |
Problem: High Number of False Positives in Pull-Down Assays
Identifying a large number of proteins that are likely not true interactors with sphingolipids can be a common issue in pull-down experiments.
Caption: Troubleshooting workflow for false positives in pull-down assays.
| Potential Cause | Recommended Solution |
| Non-specific binding to affinity resin. | Before adding your cell lysate, pre-clear it by incubating with the affinity resin (e.g., streptavidin beads if using a biotinylated probe) alone. This will remove proteins that non-specifically bind to the beads. Also, ensure the beads are thoroughly blocked with a solution like 3-5% BSA in PBS.[5] |
| Insufficient washing of beads. | Increase the number of wash steps and the stringency of the wash buffer after incubating the lysate with the beads. You can increase the salt concentration (e.g., up to 500 mM NaCl) or include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. |
| Hydrophobic interactions with the probe. | Include a non-ionic detergent such as Tween-20 or Triton X-100 in your lysis and wash buffers to disrupt non-specific hydrophobic interactions. |
| Lack of appropriate controls. | Always include negative controls in your experiment. A key control is a sample that has not been treated with Azido Sphingosine (d14:1) but is otherwise processed identically. Proteins identified in this control are likely non-specific binders. |
Experimental Protocols
Protocol 1: Control for Non-Specific Binding in Fluorescence Microscopy
This protocol outlines a competition experiment to verify the specificity of Azido Sphingosine (d14:1) labeling.
-
Cell Culture: Plate your cells of interest on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Control and Experimental Groups:
-
Experimental Group: Treat cells with your optimized concentration of Azido Sphingosine (d14:1) in culture medium.
-
Competition Control Group: Pre-incubate cells with a 10- to 50-fold excess of unlabeled, natural sphingosine for 1-2 hours before adding Azido Sphingosine (d14:1) at your optimized concentration.
-
No-Probe Control Group: Treat cells with vehicle (e.g., DMSO) only.
-
-
Metabolic Labeling: Incubate all groups for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them using a protocol appropriate for your cells and target structures.
-
Click Chemistry Reaction: Prepare a click reaction master mix containing a fluorescent alkyne probe (e.g., an alkyne-fluorophore conjugate), a copper (I) catalyst (e.g., copper (II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the cells with the click reaction mix for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS containing 0.05% Tween-20 to remove unreacted click chemistry reagents.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
| Group | Expected Fluorescence Signal | Interpretation |
| Experimental | Strong, specific signal in expected cellular compartments. | Successful metabolic incorporation and labeling. |
| Competition Control | Significantly reduced fluorescence signal compared to the experimental group. | Demonstrates that the labeling is specific to the sphingolipid metabolic pathway. |
| No-Probe Control | Minimal to no fluorescence signal. | Indicates that the observed signal is not due to autofluorescence or non-specific binding of the click reagents. |
Protocol 2: Control for Non-Specific Binding in Pull-Down Assays
This protocol describes a control experiment to differentiate between specific and non-specific protein interactors.
-
Cell Culture and Labeling:
-
Experimental Group: Treat cells with Azido Sphingosine (d14:1).
-
Negative Control Group: Treat cells with vehicle only.
-
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a click reaction on the cell lysates by adding an alkyne-biotin conjugate, a copper (I) catalyst, and a ligand. Incubate for 1-2 hours at room temperature.
-
Pre-clearing Lysates: Add streptavidin-agarose or magnetic beads to the lysates and incubate for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Affinity Capture: Add fresh, pre-blocked streptavidin beads to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C to capture the biotinylated lipid-protein complexes.
-
Washing: Wash the beads extensively with a high-stringency wash buffer (e.g., lysis buffer with increased salt and/or detergent concentration) to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and subsequent mass spectrometry or Western blotting.
| Group | Expected Protein Profile | Interpretation |
| Experimental | A distinct set of proteins is identified. | These are potential specific interactors of sphingolipids. |
| Negative Control | A different, often smaller, set of proteins is identified. | These proteins are considered non-specific binders to the beads or other components. True interactors should be absent or significantly less abundant in this control. |
Signaling Pathway and Experimental Workflow Diagrams
Sphingolipid Metabolism and Azido Sphingosine (d14:1) Incorporation
Caption: Metabolic incorporation of Azido Sphingosine (d14:1) into complex sphingolipids.
Experimental Workflow for a Pull-Down Assay
Caption: A typical experimental workflow for identifying sphingolipid-binding proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Optimizing fixation and permeabilization for Azido sphingosine (d14:1) labeled cells.
This guide provides troubleshooting and frequently asked questions for optimizing the fixation and permeabilization of cells labeled with Azido sphingosine (B13886) (d14:1), a clickable analog used to study sphingolipid metabolism and trafficking.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing fixation and permeabilization for Azido sphingosine-labeled cells? The main goal is to preserve the true subcellular localization of the Azido sphingosine and its metabolites while allowing access for the click chemistry reagents to the azide (B81097) group. Improper protocols can lead to the extraction or redistribution of the lipid probe, resulting in experimental artifacts.
Q2: Which fixative is recommended for lipid-based probes like Azido sphingosine? Formaldehyde-based fixatives, such as 4% paraformaldehyde (PFA) in PBS, are highly recommended.[1] These cross-linking fixatives preserve cell morphology and are less likely to extract lipids from membranes. Some studies have also shown that glyoxal-based fixatives can yield greater retention of fluorescent signals compared to PFA.[2]
Q3: Why should methanol (B129727) be avoided as a fixative for this application? Methanol is a precipitating fixative that dehydrates cells and can dissolve or extract lipids from membranes.[1][3] Its use is strongly discouraged as it will likely alter the localization of the Azido sphingosine probe, leading to inaccurate results.[1]
Q4: What is the best type of permeabilization agent to use? Mild, selective detergents like saponin (B1150181) or digitonin (B1670571) are the preferred choice.[1][4] These reagents interact with membrane cholesterol to form small pores, allowing antibodies and click reagents to enter the cell without dissolving the bulk of the lipid membranes.[5][6]
Q5: Why is Triton X-100 not recommended for permeabilizing Azido sphingosine-labeled cells? Triton X-100 is a non-selective detergent that solubilizes both proteins and lipids.[5][6] Using Triton X-100 can extract the Azido sphingosine probe from cellular membranes, leading to signal loss or mislocalization artifacts.[1][4]
Q6: Is a permeabilization step always necessary? Permeabilization is critical for allowing the click chemistry reagents, which are generally not cell-permeant, to access the intracellular Azido sphingosine probes.[7]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | 1. Lipid probe extracted: The fixation or permeabilization method was too harsh. 2. Inefficient Click Reaction: Reagents were old, improperly mixed, or the reaction time was too short. 3. Low Probe Incorporation: Insufficient labeling time or concentration of Azido sphingosine. | 1. Use 4% PFA for fixation. Avoid methanol.[1] 2. Use a mild permeabilization agent like 0.1% saponin. Avoid Triton X-100.[1][4] 3. Prepare the Click-iT® reaction cocktail fresh and use within 15 minutes.[8][9] Ensure all components are added in the correct order. 4. Optimize Azido sphingosine labeling time and concentration for your specific cell type. |
| High Background or Non-Specific Staining | 1. Inadequate Washing: Residual, unreacted fluorescent azide probe remains. 2. Non-specific Binding: The fluorescent probe is binding to cellular components other than the target azide. | 1. Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like saponin if it was used for permeabilization.[5] 2. Include a blocking step (e.g., with 3% BSA in PBS) after permeabilization and before the click reaction.[10] |
| Altered Subcellular Localization (e.g., diffuse cytoplasmic signal) | 1. Lipid Redistribution: The use of methanol or Triton X-100 has disrupted membrane integrity, causing the lipid probe to move from its native location.[1][4] 2. Prolonged Fixation: Excessive cross-linking can sometimes alter membrane structures. | 1. Strictly adhere to the recommended protocol: Fix with 4% PFA and permeabilize with saponin or digitonin.[1][11] 2. Optimize fixation time. A 15-20 minute incubation with PFA at room temperature is typically sufficient.[1][10] |
| Cell Morphology is Poor | 1. Harsh Fixation: Organic solvents like methanol or acetone (B3395972) can cause cells to shrink and alter their structure.[3] 2. Over-permeabilization: High concentrations or long incubation times with detergents can damage cell membranes.[5] | 1. Use a cross-linking fixative like PFA, which is better at preserving morphology. 2. Titrate the concentration and incubation time of your permeabilization agent. Start with a low concentration (e.g., 0.1% saponin) for a short duration (10-15 minutes). |
Section 3: Data Summaries
Table 1: Comparison of Fixation Methods
| Fixative | Mechanism of Action | Advantages for Lipid Probes | Disadvantages for Lipid Probes | Recommendation for Azido Sphingosine |
| Paraformaldehyde (PFA) | Cross-links proteins by forming intermolecular bridges. | Excellent preservation of cell morphology; mild action does not extract lipids.[1] | Can mask some protein antigens (less of a concern for direct lipid detection). | Highly Recommended |
| Methanol / Acetone | Dehydrating agents that precipitate proteins.[3] | Permeabilizes cells simultaneously with fixation.[6] | Dissolves and extracts lipids from membranes , causing probe redistribution and signal loss.[1][3] | Not Recommended |
| Glyoxal-based Fixatives | Aldehyde-based cross-linking. | May offer significantly better retention of fluorescent probes compared to PFA.[2] | Less commonly used, may require more optimization. | Promising Alternative |
Table 2: Comparison of Permeabilization Methods
| Permeabilization Agent | Mechanism of Action | Advantages for Lipid Probes | Disadvantages for Lipid Probes | Recommendation for Azido Sphingosine |
| Saponin / Digitonin | Interacts with membrane cholesterol to form pores.[5][6] | Selectively permeabilizes the plasma membrane without dissolving bulk lipids; preserves membrane integrity.[1][4] | Effect is reversible and requires saponin in subsequent wash buffers; may not permeabilize the nuclear membrane effectively.[5] | Highly Recommended |
| Triton X-100 / Tween-20 | Non-selective detergents that solubilize lipids and proteins.[5][6] | Strong permeabilization ensures access to all cellular compartments. | High risk of extracting the lipid probe from membranes, leading to artifacts and signal loss.[1][4] | Not Recommended |
Section 4: Recommended Experimental Protocol
This protocol is a general guideline. Incubation times and concentrations may need to be optimized for your specific cell type and experimental conditions.
-
Cell Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Incubate cells with an appropriate concentration of Azido sphingosine (d14:1) in serum-free medium for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA (methanol-free) in PBS for 15-20 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Incubate the cells with a permeabilization and blocking buffer (e.g., 0.1% Saponin with 3% BSA in PBS) for 30-60 minutes at room temperature.[1]
-
-
Click Chemistry Reaction (e.g., using a Click-iT® Kit):
-
Important: Prepare the click reaction cocktail immediately before use, as it is only stable for about 15 minutes.[8][9]
-
Wash cells once with PBS.
-
Prepare the reaction cocktail according to the manufacturer's instructions. A typical copper-catalyzed reaction cocktail includes:
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO4)
-
A fluorescent alkyne probe
-
A reaction buffer additive (reducing agent)
-
-
Remove the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Final Washes and Mounting:
-
Remove the reaction cocktail.
-
Wash the cells once with the Click-iT® reaction rinse buffer (if provided) or PBS.
-
Wash the cells two more times with PBS.
-
(Optional) Stain nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using fluorescence microscopy with the appropriate filter sets for your chosen fluorophore.
-
Section 5: Visual Guides
Caption: Recommended workflow for fixing, permeabilizing, and detecting Azido sphingosine.
Caption: Decision tree for selecting fixation and permeabilization reagents.
Caption: Azido sphingosine acts as an analog to enter key metabolic pathways.
References
- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Azido Sphingosine (d14:1) as a True Analog of Natural Sphingosine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating complex biological processes. This guide provides a comprehensive comparison of Azido (B1232118) sphingosine (B13886) (d14:1) and its natural counterpart, sphingosine, to validate the former as a reliable analog for studying sphingolipid metabolism and signaling.
The study of sphingolipids, a class of lipids with crucial roles in cell structure, signaling, and regulation, has been significantly advanced by the development of chemical reporters. Azido sphingosine (d14:1) is a "clickable" analog of natural sphingosine, designed for metabolic labeling and subsequent visualization or enrichment via bioorthogonal chemistry. Its utility, however, is contingent on its ability to faithfully mimic the behavior of the endogenous molecule. This guide presents a detailed comparison of their physical and biochemical properties, metabolic incorporation, and impact on cellular signaling pathways, supported by experimental data and protocols.
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental aspect of validating a molecular analog is to compare its basic physical and chemical properties to the natural molecule. The introduction of the azido group in Azido sphingosine (d14:1) results in a slight alteration of its molecular weight and formula compared to natural sphingosine (d14:1). While extensive biophysical characterization of Azido sphingosine (d14:1) is not widely available, the minor structural modification is not expected to dramatically alter its fundamental properties, such as its amphiphilicity, which is crucial for its insertion into cellular membranes.
| Property | Azido sphingosine (d14:1) | Natural Sphingosine (d14:1) |
| Molecular Formula | C₁₄H₂₈N₄O₂[1] | C₁₄H₂₉NO₂[2] |
| Molecular Weight | 284.40 g/mol [1] | 243.39 g/mol [2] |
| Structure | 14-carbon chain with a terminal azide (B81097) group | 14-carbon chain |
| Key Functional Groups | Amino group, two hydroxyl groups, trans double bond, terminal azide | Amino group, two hydroxyl groups, trans double bond |
| Purity (Typical) | >99% (TLC)[1] | >99% (TLC)[2] |
| Storage Temperature | -20°C[1] | -20°C[2] |
Metabolic Incorporation and Functional Mimicry
The core validation of Azido sphingosine (d14:1) as a true analog lies in its ability to be recognized and processed by the cellular machinery involved in sphingolipid metabolism. Studies on similar azido-functionalized sphingoid bases, such as ω-azidosphinganine, have demonstrated that these analogs are efficiently incorporated into the sphingolipid de novo synthesis pathway.[3] These azido-analogs are enzymatically converted to more complex sphingolipids, such as azido-ceramides and azido-sphingomyelin, mirroring the metabolic fate of their natural counterparts.[3]
A key advantage of the azido group is its bioorthogonal nature, meaning it does not interfere with native biological processes. This allows for the specific labeling and tracking of the metabolized azido-sphingolipids using "click chemistry," a highly efficient and specific reaction between an azide and an alkyne. This technique enables researchers to visualize the subcellular localization of newly synthesized sphingolipids and to identify and quantify them by mass spectrometry.
Impact on Cellular Signaling Pathways
Natural sphingosine is a critical precursor for the potent signaling molecule, sphingosine-1-phosphate (S1P), which is formed by the action of sphingosine kinases (SphKs).[4][5] S1P then acts as a ligand for a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that regulate a multitude of cellular processes, including cell growth, survival, migration, and immune responses.[6][7][8][9]
For Azido sphingosine (d14:1) to be a valid analog, its phosphorylated form, Azido-S1P, should ideally activate the same signaling pathways as natural S1P. While direct comparative studies on the signaling potency of Azido-S1P are limited, the structural similarity suggests that it is likely to be recognized by S1P receptors. The experimental workflows outlined below provide a framework for researchers to empirically validate the signaling consequences of using Azido sphingosine (d14:1) in their specific cellular models.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to validate and utilize Azido sphingosine (d14:1) as a true analog of natural sphingosine.
Metabolic Labeling of Sphingolipids with Azido sphingosine (d14:1)
This protocol describes the incorporation of Azido sphingosine (d14:1) into cellular sphingolipids.
Materials:
-
Azido sphingosine (d14:1)
-
Cell culture medium appropriate for the cell line of interest
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Azido sphingosine (d14:1) stock solution: Dissolve Azido sphingosine (d14:1) in ethanol to a concentration of 1-5 mM.
-
Prepare labeling medium: Complex the Azido sphingosine (d14:1) stock solution with fatty acid-free BSA in your cell culture medium. A typical final concentration for labeling is 1-10 µM. The molar ratio of Azido sphingosine to BSA should be approximately 2:1 to 5:1.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Replace the normal growth medium with the prepared labeling medium containing Azido sphingosine (d14:1).
-
Incubation: Incubate the cells for a period ranging from a few hours to 24 hours, depending on the cell type and the specific metabolic process being investigated.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unincorporated Azido sphingosine (d14:1).
-
Cell Lysis or Fixation: The cells are now ready for downstream applications, such as lipid extraction for LC-MS/MS analysis or fixation for imaging.
Visualization of Metabolically Labeled Sphingolipids using Click Chemistry
This protocol outlines the "clicking" of a fluorescent alkyne probe onto the azide-labeled sphingolipids for visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional, for intracellular targets)
-
Click chemistry reaction cocktail:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
A copper-chelating ligand (e.g., THPTA)
-
A reducing agent (e.g., Sodium Ascorbate)
-
An alkyne-functionalized fluorescent dye (e.g., DBCO-fluorophore for copper-free click, or an alkyne-fluorophore for copper-catalyzed click)
-
-
PBS
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: If visualizing intracellular sphingolipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions for the chosen fluorescent alkyne probe. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled sphingolipids using a fluorescence microscope.
Analysis of Azido-Sphingolipids by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of metabolically labeled sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Solvents for lipid extraction (e.g., a mixture of isopropanol, water, and ethyl acetate)
-
Internal standards for sphingolipids (optional, for quantification)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction: Scrape the metabolically labeled cells in PBS and pellet them by centrifugation. Extract the total lipids from the cell pellet using an appropriate solvent system.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS method.
-
LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reverse-phase column) to separate the different lipid species.
-
MS/MS Detection: Analyze the eluted lipids using a tandem mass spectrometer. The presence of the azido group will result in a characteristic mass shift in the labeled sphingolipids and their metabolites, allowing for their specific detection and quantification.
-
Data Analysis: Process the mass spectrometry data to identify and quantify the various azido-sphingolipid species.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key biological and experimental pathways.
Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.
Caption: Experimental workflow for using Azido sphingosine (d14:1).
Caption: Logical framework for validating an analog.
Conclusion
Based on the available evidence for azido-functionalized sphingolipid analogs and the minor structural modification in Azido sphingosine (d14:1), it can be concluded that it is a valid and powerful tool for studying sphingolipid biology. Its ability to be metabolically incorporated into complex sphingolipids and subsequently detected via click chemistry provides researchers with a robust method to investigate the dynamics of sphingolipid synthesis, trafficking, and localization. While further direct comparative studies on its signaling efficacy would be beneficial, the existing data strongly supports its use as a true analog of natural sphingosine in a wide range of research applications. The experimental protocols provided in this guide offer a starting point for researchers to confidently employ Azido sphingosine (d14:1) in their investigations, ultimately contributing to a deeper understanding of the multifaceted roles of sphingolipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of sphingosine kinase and sphingolipid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Azido Sphingosine (d14:1) vs. Alkyne-Modified Sphingosine Probes for Sphingolipid Research
For researchers, scientists, and drug development professionals navigating the intricate world of sphingolipid metabolism and signaling, the choice of chemical probe is paramount. This guide provides an objective comparison between two prominent classes of tools: azido (B1232118) sphingosine (B13886) (d14:1) and alkyne-modified sphingosine probes. By leveraging the power of bioorthogonal click chemistry, these probes enable the visualization, identification, and quantification of sphingolipids and their interacting partners within complex biological systems.
This comparison guide delves into the performance, applications, and experimental considerations for each probe type, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: Key Differences and Considerations
At the heart of this comparison lies the subtle yet significant difference between the azide (B81097) (-N3) and alkyne (-C≡CH) functional groups. This distinction influences the probes' biological behavior and the experimental conditions required for their detection.
| Feature | Azido Sphingosine (d14:1) | Alkyne-Modified Sphingosine Probes |
| Structural Mimicry | The azide group is bulkier and more polar than the terminal alkyne, which may lead to altered transport kinetics and enzyme recognition compared to endogenous sphingosine.[1] | The terminal alkyne is smaller and less disruptive, making these probes closer structural analogs of their natural counterparts.[1] |
| Click Chemistry Reaction | Primarily reacts with alkyne-modified reporters. Can participate in both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry.[1] | Reacts with azide-modified reporters. Primarily used in copper-catalyzed (CuAAC) click chemistry for in vitro and fixed cell applications.[1] |
| Live-Cell Imaging | Well-suited for live-cell imaging using copper-free click chemistry (SPAAC), which avoids the cytotoxicity associated with copper catalysts.[1] | Live-cell imaging is more challenging due to the reliance on copper-catalyzed reactions, which are generally cytotoxic.[1] |
| Reaction Kinetics | Copper-free reactions (SPAAC) are typically slower than copper-catalyzed reactions.[2] | Copper-catalyzed reactions (CuAAC) are highly efficient with fast reaction kinetics.[1] |
| Applications | Metabolic labeling, in vivo imaging of sphingolipid localization, and identification of protein interactors in living cells. | In vitro enzyme assays, metabolic labeling in fixed cells, and identification of protein-lipid interactions in fixed samples.[1] |
Delving Deeper: Performance and Applications
Azido Sphingosine (d14:1): A Tool for Live-Cell Dynamics
Azido sphingosine probes, such as the d14:1 variant, have proven valuable for studying the dynamic processes of sphingolipid metabolism in living cells. The ability to employ copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a major advantage, as it circumvents the cellular toxicity associated with the copper(I) catalyst required for the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This makes azido probes the preferred choice for real-time visualization of sphingolipid trafficking and localization within different organelles.
However, it is important to consider that the azide moiety can influence the biochemical properties of the sphingosine backbone. Studies have indicated that azide-modified lipids may exhibit different transport kinetics compared to their endogenous counterparts.[1] Therefore, for studies where precise mimicry of natural sphingolipid behavior is critical, this potential alteration should be taken into account.
Alkyne-Modified Sphingosine Probes: The Closer Structural Analog
Alkyne-modified sphingosine probes are often considered to be more faithful mimics of endogenous sphingosine due to the smaller, less perturbing nature of the terminal alkyne group.[1] This makes them excellent tools for in vitro enzyme assays and for metabolic labeling studies in fixed cells where the primary goal is to accurately trace the metabolic fate of sphingosine through various enzymatic pathways.
The high efficiency and rapid kinetics of the CuAAC reaction make alkyne probes particularly suitable for applications requiring sensitive detection.[1] However, the reliance on a copper catalyst generally limits their use in living cells. The "fix and click" approach, where cells are first labeled with the alkyne probe and then fixed before the click reaction, is a common workflow to overcome this limitation.
Visualizing the Pathways and Workflows
To better understand the context in which these probes are used, the following diagrams illustrate the core sphingolipid metabolic pathway and a general experimental workflow for metabolic labeling and detection.
Experimental Protocols
Here we provide detailed methodologies for key experiments using both azido and alkyne sphingosine probes.
Protocol 1: Metabolic Labeling of Cellular Sphingolipids with Azido Sphingosine (d14:1) and Detection by Copper-Free Click Chemistry
This protocol is adapted for live-cell imaging of sphingolipid metabolism.
Materials:
-
Azido sphingosine (d14:1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol). Dilute the stock solution in complete cell culture medium to a final concentration of 1-5 µM. Remove the old medium from the cells and add the medium containing the azido sphingosine probe.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the probe.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated probe.
-
Copper-Free Click Reaction: Prepare a solution of the alkyne-fluorophore conjugate in live-cell imaging medium at a final concentration of 5-10 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C.
-
Final Wash: Wash the cells three times with live-cell imaging medium.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.
Protocol 2: Metabolic Labeling with Alkyne-Modified Sphingosine and Detection by Copper-Catalyzed Click Chemistry (Fix and Click)
This protocol is designed for high-sensitivity detection in fixed cells.
Materials:
-
Alkyne-modified sphingosine
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Click reaction cocktail:
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Labeling: Follow steps 1-3 from Protocol 1, using the alkyne-modified sphingosine probe.
-
Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Copper-Catalyzed Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail consists of 1-10 µM azide-fluorophore, 1 mM CuSO4, 10 mM sodium ascorbate (or 1 mM TCEP), and 100 µM THPTA in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Staining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Conclusion: Selecting the Right Probe for Your Question
The choice between azido sphingosine (d14:1) and alkyne-modified sphingosine probes ultimately depends on the specific biological question being addressed.
-
For live-cell imaging and studying the dynamics of sphingolipid trafficking , the copper-free click chemistry compatibility of azido sphingosine (d14:1) makes it the superior choice, despite potential alterations in metabolic processing.
-
For in vitro enzymatic assays and high-sensitivity detection in fixed cells where preserving the native structure is a priority, alkyne-modified sphingosine probes are generally preferred.
By understanding the distinct advantages and limitations of each probe type and employing the appropriate experimental protocols, researchers can effectively harness the power of click chemistry to unravel the complex roles of sphingolipids in health and disease.
References
Unveiling the Subcellular Journey of Sphingolipids: A Guide to Confirming the Localization of Azido Sphingosine (d14:1) Labeled Lipids
For researchers, scientists, and drug development professionals, understanding the precise subcellular location of sphingolipids is paramount to unraveling their complex roles in cellular signaling, disease progression, and as therapeutic targets. This guide provides a comparative analysis of Azido sphingosine (B13886) (d14:1) as a tool for tracking sphingolipid localization, supported by experimental data and detailed protocols.
The use of bioorthogonal click chemistry has revolutionized the study of lipid trafficking.[1] By introducing a small, non-perturbative azide (B81097) tag onto a sphingolipid backbone, researchers can visualize and quantify these molecules within the intricate landscape of the cell. Azido sphingosine (d14:1) is a short-chain sphingosine analog that, due to its structural similarity to endogenous sphingolipids, can be readily metabolized and incorporated into cellular membranes. Its shorter acyl chain length may influence its metabolic fate and subcellular distribution compared to more common long-chain sphingolipids.
Comparative Analysis of Sphingolipid Probes
Choosing the right probe is critical for accurately reporting on the localization of sphingolipids. The table below compares Azido sphingosine (d14:1) with other commonly used methods.
| Feature | Azido Sphingosine (d14:1) | ω-Azidosphinganine (d18:0) | Fluorescent Protein Tags (e.g., EQ-SM) |
| Probe Type | Short-chain synthetic sphingosine analog with an azide group. | Long-chain synthetic sphinganine (B43673) analog with an azide group. | Genetically encoded protein that binds to a specific sphingolipid (e.g., sphingomyelin). |
| Detection Method | Click chemistry with a fluorescently-tagged alkyne. | Click chemistry with a fluorescently-tagged alkyne. | Direct fluorescence microscopy. |
| Metabolic Incorporation | Expected to enter the sphingolipid metabolic pathway. The presence of a rare endogenous ceramide with a d14:1 backbone suggests this probe is a relevant tool.[2] | Shown to be efficiently metabolized into more complex sphingolipids.[1] | Does not get metabolized; it binds to the target lipid. |
| Potential for Artifacts | The short chain length might alter its distribution compared to endogenous long-chain sphingolipids. | The azide tag is small and considered minimally disruptive. | Overexpression of the protein tag can potentially alter cellular processes and lipid distribution. |
| Subcellular Resolution | High resolution achievable with fluorescence microscopy. | Demonstrated localization to the endoplasmic reticulum.[1] | Can provide high-resolution images of specific lipid pools. |
| Live-Cell Imaging | Compatible with live-cell imaging using copper-free click chemistry. | Compatible with live-cell imaging.[1] | Well-suited for live-cell imaging. |
Experimental Data Summary: Insights from a Close Analog
Direct quantitative data on the subcellular localization of Azido sphingosine (d14:1) is limited in the current literature. However, a study utilizing a closely related long-chain analog, ω-azidosphinganine (d18:0), provides valuable insights. In this study, live-cell fluorescence imaging revealed that the incorporated azido-sphinganine was predominantly localized to the endoplasmic reticulum (ER).[1] Furthermore, mass spectrometry analysis confirmed that the probe was metabolized into more complex sphingolipids, demonstrating its integration into the cellular lipid network.[1] This suggests that the initial steps of sphingolipid metabolism, and thus the initial localization of exogenous sphingosine analogs, occur at the ER.
Sphingolipid Metabolic Pathway
The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway. Understanding this pathway is crucial for interpreting the localization data obtained from Azido sphingosine (d14:1) labeling, as the probe will be converted into various downstream sphingolipids, each with its own characteristic subcellular distribution.
Caption: The sphingolipid metabolic pathway, indicating the entry point of Azido sphingosine (d14:1).
Experimental Workflow for Subcellular Localization
The following diagram outlines the key steps for labeling cells with Azido sphingosine (d14:1) and visualizing its subcellular localization.
Caption: A generalized workflow for visualizing azido-labeled sphingolipids in cells.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling cells with Azido sphingosine (d14:1) and performing click chemistry for fluorescent visualization. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Azido sphingosine (d14:1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled alkyne (e.g., DBCO-Fluorophore)
-
Copper (II) sulfate (B86663) (CuSO₄) (for copper-catalyzed click chemistry)
-
Sodium ascorbate (B8700270) (for copper-catalyzed click chemistry)
-
Tris-buffered saline (TBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Incubate overnight under standard cell culture conditions.
-
-
Labeling with Azido Sphingosine (d14:1):
-
Prepare a working solution of Azido sphingosine (d14:1) in serum-free medium. A final concentration of 1-5 µM is a good starting point.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
For Copper-Free Click Chemistry (recommended for live-cell imaging compatibility and lower toxicity):
-
Prepare a working solution of the DBCO-fluorophore in TBS (e.g., 5 µM).
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
-
For Copper-Catalyzed Click Chemistry (CuAAC):
-
Prepare a click reaction cocktail containing:
-
100 µM fluorescent alkyne
-
1 mM CuSO₄
-
10 mM sodium ascorbate in PBS.
-
-
Important: Add the reagents in the order listed. The solution should turn a pale yellow-green upon addition of sodium ascorbate.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
-
Washing and Mounting:
-
Aspirate the click reaction solution and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution subcellular localization).
-
Analyze the images to determine the subcellular distribution of the fluorescently labeled sphingolipids. Co-localization with organelle-specific markers can be used for precise localization.
-
Conclusion
Azido sphingosine (d14:1) offers a valuable tool for investigating the metabolism and subcellular localization of short-chain sphingolipids. Its small azide tag allows for bioorthogonal ligation to fluorescent reporters with minimal steric hindrance, enabling high-resolution imaging. While direct experimental data for the d14:1 analog is still emerging, studies with longer-chain azido-sphingolipids strongly suggest that it will be incorporated into the sphingolipid metabolic pathway, with initial localization to the endoplasmic reticulum. The provided protocols and comparative information serve as a robust starting point for researchers aiming to utilize this powerful probe to dissect the intricate roles of sphingolipids in cellular function and disease.
References
Assessing the Biological Perturbation of Incorporating Azido Sphingosine (d14:1): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for accurately studying complex biological systems. This guide provides a comprehensive comparison of Azido sphingosine (B13886) (d14:1) with other common sphingolipid labeling alternatives, focusing on the potential for biological perturbation. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable tool for your research needs.
The study of sphingolipids, a class of bioactive lipids involved in a myriad of cellular processes, heavily relies on the use of metabolic probes to track their synthesis, trafficking, and localization. Azido sphingosine (d14:1) has emerged as a powerful tool for this purpose, enabling the visualization and identification of sphingolipids through "click" chemistry. However, the introduction of any exogenous molecule carries the risk of perturbing the very system under investigation. This guide aims to provide an objective assessment of the biological impact of incorporating Azido sphingosine (d14:1) compared to traditional and other contemporary labeling methods.
Comparison of Sphingolipid Labeling Probes
The choice of a metabolic label for sphingolipid studies involves a trade-off between detection sensitivity, ease of use, and the potential for introducing biological artifacts. Below is a comparative summary of Azido sphingosine (d14:1) and its alternatives.
| Feature | Azido Sphingosine (d14:1) | Radiolabeled Sphingosine ([³H] or [¹⁴C]) | Fluorescently-Tagged Sphingosine (e.g., BODIPY-Sphingosine) | Alkyne-Tagged Sphingosine |
| Detection Method | Click Chemistry followed by fluorescence or mass spectrometry | Scintillation counting, autoradiography | Direct fluorescence microscopy or spectroscopy | Click Chemistry followed by fluorescence or mass spectrometry |
| Potential for Perturbation | Low. The azide (B81097) group is small and bio-inert, and the d14:1 chain length is less common than d18:1, potentially minimizing competition with endogenous pools.[1][2] | Low, as the isotopic label does not alter the chemical structure. | High. The bulky fluorophore can alter the lipid's physicochemical properties, leading to mislocalization and altered metabolism.[3] | Low. The alkyne group is also small and bio-orthogonal. |
| Toxicity | Generally low, but the copper catalyst used in CuAAC click chemistry can be cytotoxic. Copper-free SPAAC is an alternative.[4] | Hazards associated with handling radioactive materials. | Can exhibit cytotoxicity at higher concentrations and may generate reactive oxygen species upon excitation.[5][6] | Similar to azido-sphingosine, with potential toxicity from the copper catalyst in CuAAC. |
| Versatility | High. Can be tagged with a wide range of reporter molecules (fluorophores, biotin) post-labeling. | Moderate. Limited to detection of radioactivity. | Low. The fluorophore is pre-attached, limiting experimental flexibility. | High. Similar to azido-sphingosine, allowing for diverse post-labeling modifications. |
| Metabolic Mimicry | Studies suggest it mimics natural sphingosine and is processed by endogenous enzymes.[1][2] | Considered the "gold standard" for mimicking endogenous metabolism.[7] | The bulky tag can interfere with enzymatic recognition and subsequent metabolic steps.[3] | Generally considered a good mimic of natural sphingolipids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments involving Azido sphingosine (d14:1).
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sphingosine (d14:1)
-
Cell Culture: Plate cells (e.g., HeLa, CHO, or a cell line relevant to your research) in a 6-well plate and grow to 70-80% confluency in complete culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free culture medium to a final concentration of 1-5 µM.
-
Metabolic Labeling: Remove the complete culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the labeling medium containing Azido sphingosine (d14:1) to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Cell Harvesting and Lysis: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
-
Cell Fixation and Permeabilization: After metabolic labeling (Protocol 1), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
PBS
-
Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click, or an alkyne-fluorophore like Alexa Fluor 488 Alkyne) (final concentration 2-10 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM) (optional, to reduce copper)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (final concentration 100 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)
-
Sodium ascorbate (B8700270) (final concentration 1 mM)
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Microscopy: Visualize the labeled sphingolipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Lipid Extraction and Analysis by LC-MS/MS
-
Lipid Extraction: Following metabolic labeling (Protocol 1), perform a lipid extraction using a modified Bligh-Dyer method. Briefly, add a mixture of chloroform (B151607):methanol (1:2, v/v) to the cell lysate, followed by chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a C18 reverse-phase column for separation. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the azido-labeled sphingolipids and their metabolites.[8][9]
Visualizing Key Processes
Diagrams are provided below to illustrate the central concepts discussed in this guide.
Caption: The central role of the ceramide/S1P rheostat in determining cell fate.
Caption: A generalized workflow for comparing the biological impact of different sphingolipid probes.
Caption: The principle of click chemistry for visualizing azido-labeled sphingolipids.
Conclusion
Azido sphingosine (d14:1) represents a minimally perturbative and highly versatile tool for the study of sphingolipid metabolism. Its small, bio-orthogonal azide group is less likely to interfere with natural biological processes compared to bulky fluorescent tags. While the copper catalyst required for the most common form of click chemistry can present cytotoxicity concerns, the availability of copper-free alternatives mitigates this issue. For researchers aiming to visualize and analyze sphingolipid dynamics with high fidelity, Azido sphingosine (d14:1) offers a robust and reliable method. As with any molecular probe, careful experimental design and appropriate controls are paramount to ensure that the observed effects are a true reflection of the biological system, rather than an artifact of the labeling method itself.
References
- 1. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different click chemistry reagents for Azido sphingosine (d14:1).
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label and visualize sphingolipids is crucial for understanding their diverse roles in cellular signaling, membrane biology, and disease pathogenesis. Azido (B1232118) sphingosine (B13886) (d14:1) serves as a powerful metabolic probe that, once incorporated into cellular pathways, can be tagged using "click chemistry." This guide provides an objective, data-driven comparison of the two most prominent click chemistry reactions—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the labeling of azido sphingosine (d14:1). We present a side-by-side analysis of their performance, supported by experimental data from relevant systems, to guide the selection of the most suitable reagents for your research needs.
Executive Summary
The choice between CuAAC and SPAAC for labeling azido sphingosine (d14:1) involves a critical trade-off between reaction kinetics and biocompatibility.
-
CuAAC offers rapid reaction rates but requires a copper(I) catalyst, which can be toxic to living cells. The use of chelating ligands can mitigate this toxicity. This method is often preferred for in vitro applications where speed and efficiency are paramount.
-
SPAAC is a copper-free alternative that relies on the high ring strain of cyclooctyne (B158145) reagents to react with azides. This method is highly biocompatible and ideal for live-cell imaging and in vivo studies, though the reaction kinetics can be slower than CuAAC, and the reagents are often bulkier and more expensive.
Quantitative Performance Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC methodologies. While direct comparative studies on azido sphingosine (d14:1) are limited, the data presented are derived from extensive research on other azido-modified biomolecules and provide a strong basis for reagent selection.
Table 1: Comparison of CuAAC and SPAAC for Azido Sphingosine (d14:1) Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without careful ligand selection.[1][2] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3] |
| Reaction Kinetics | Generally very fast and efficient, often reaching completion in a short time.[4] | Reaction rates are highly dependent on the cyclooctyne used but can be very rapid, with some reactions completing in minutes.[5] |
| Reaction Components | Requires an azide (B81097) (Azido sphingosine), a terminal alkyne probe, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA, TBTA).[6][7] | Requires an azide (Azido sphingosine) and a strained cyclooctyne probe (e.g., DBCO, BCN).[8][9] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to cellular damage.[2] | Minimal side reactions with native biological functional groups.[3] |
| Cost | Reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
| Probe Size | Terminal alkynes are small, minimizing potential steric hindrance. | Cyclooctynes are bulkier, which may impact the biological activity of the labeled lipid. |
Table 2: Comparative Reaction Kinetics of Selected Click Chemistry Reagents
| Reaction Type | Alkyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne (with THPTA ligand) | 10 - 100 | Rate is dependent on copper and ligand concentration.[5] |
| SPAAC | Cyclooctyne (OCT) | ~0.001 | Baseline for strained cyclooctynes.[8] |
| SPAAC | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | A commonly used and moderately reactive cyclooctyne.[8][10] |
| SPAAC | Bicyclononyne (BCN) | ~0.1 - 0.3 | Offers a good balance of reactivity and stability.[8][9] |
| SPAAC | DIBO | ~0.1 | One of the more reactive cyclooctynes.[9] |
Note: The reaction rates for CuAAC are pseudo-second-order and depend on the concentrations of the catalyst components. The rates for SPAAC are true second-order rate constants.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling metabolically incorporated azido sphingosine (d14:1) in cultured cells using either CuAAC or SPAAC.
Protocol 1: CuAAC Labeling of Azido Sphingosine (d14:1) in Fixed Cells
This protocol is adapted for fixed-cell imaging to minimize copper toxicity to live cells.
Materials:
-
Cells cultured with Azido sphingosine (d14:1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-Fluor 488)
-
Click-iT® Reaction Cocktail:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM stock in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM stock in H₂O)[11]
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM stock in H₂O, freshly prepared)
-
-
Wash buffer (PBS with 0.05% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Labeling: Culture cells in the presence of Azido sphingosine (d14:1) at a suitable concentration and for a sufficient duration to allow for metabolic incorporation.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
CuAAC Reaction:
-
Prepare the Click-iT® reaction cocktail immediately before use. For a 200 µL final volume per sample:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly to mix.
-
Add 100 µL PBS buffer.
-
Add 4 µL of 1 mM alkyne-fluorescent probe stock solution (final concentration 20 µM).
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
-
Add the reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer.
-
Counterstain nuclei with DAPI in the mounting medium.
-
Image the cells using fluorescence microscopy.
-
Protocol 2: SPAAC Labeling of Azido Sphingosine (d14:1) in Live Cells
This protocol is designed for live-cell imaging, taking advantage of the biocompatibility of SPAAC.
Materials:
-
Cells cultured with Azido sphingosine (d14:1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Strained cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
Hoechst 33342 for live-cell nuclear staining (optional)
Procedure:
-
Cell Culture and Labeling: Culture cells in the presence of Azido sphingosine (d14:1) as described in the CuAAC protocol.
-
SPAAC Reaction:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Prepare the labeling solution by diluting the DBCO-fluorescent probe in the imaging medium to the desired final concentration (e.g., 5-20 µM).
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
If desired, stain the nuclei with Hoechst 33342 for 10-15 minutes.
-
Image the live cells using fluorescence microscopy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Azido Sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of azido (B1232118) sphingosine (B13886) (d14:1) are critical to ensure laboratory safety and environmental protection. Due to the presence of the azide (B81097) functional group, this compound presents significant hazards, including high acute toxicity and the potential for forming explosive compounds. The following guide provides essential, immediate safety and logistical information for the proper disposal of azido sphingosine (d14:1).
Key Hazards and Handling Precautions
All personnel handling azido sphingosine (d14:1) must be thoroughly familiar with the hazards associated with azide-containing compounds. The following table summarizes the primary risks and necessary precautions.
| Hazard Type | Description | Precautionary Measures | Citations |
| High Acute Toxicity | Azides are highly toxic if ingested, inhaled, or absorbed through the skin. They function similarly to cyanide by inhibiting cytochrome oxidase. | Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or Silver Shield under nitrile for high toxicity). | [1][2][3] |
| Explosion Hazard | Azido compounds can react with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides. This is a primary concern for plumbing systems if disposed of down the drain. | NEVER dispose of azide-containing waste down the drain. Use non-metallic spatulas and equipment (e.g., glass or plastic) for handling. Avoid contact with acids, which can form highly toxic and explosive hydrazoic acid. | [1][2][3][4] |
| Chemical Incompatibility | Azides should not be mixed with acidic materials, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, or dimethyl sulfate. | Store azido sphingosine (d14:1) and its waste separately from incompatible materials. Waste streams containing azides must be collected separately. | [4] |
Step-by-Step Disposal Protocol for Azido Sphingosine (d14:1)
This protocol outlines the procedural, step-by-step guidance for the safe disposal of azido sphingosine (d14:1) waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid azido sphingosine (d14:1) waste and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, compatible waste container.
-
The container must be made of non-metallic materials such as polypropylene (B1209903) or polyethylene, with a non-metallic, securely sealing lid.[1]
-
-
Liquid Waste:
-
If azido sphingosine (d14:1) is in a solvent, collect it as liquid chemical waste.
-
Use a designated, non-metallic, and clearly labeled container for liquid azide waste.
-
Do not mix azide waste with other waste streams, especially acidic or heavy metal-containing waste.[4]
-
3. Container Labeling:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Azido Sphingosine (d14:1)"
-
The specific concentration and solvent (for liquid waste)
-
The associated hazards (e.g., "Toxic," "Explosion Hazard with Metals and Acids")
-
The date of waste accumulation
-
The name of the principal investigator or laboratory
-
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and designated secondary containment area away from incompatible materials.[1]
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
The primary and most recommended method for the final disposal of azido sphingosine (d14:1) is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Contact your EHS office to schedule a pickup for the hazardous waste.
-
Note on Deactivation: While chemical deactivation of azides is possible (e.g., for dilute solutions with nitrous acid), these procedures are hazardous and should only be performed by highly trained personnel with specific institutional approval and a detailed standard operating procedure (SOP).[3] Do not attempt deactivation without expert guidance.
6. Spill Management:
-
Small Spills (in a fume hood):
-
Cover the spill with an inert absorbent material.
-
Clean the surface with pH-adjusted water (pH greater than 9.0).[2]
-
Collect all contaminated materials in the designated azide waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity.
-
Contact your institution's EHS office or emergency response team.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of azido sphingosine (d14:1).
Caption: Disposal workflow for Azido Sphingosine (d14:1).
References
Personal protective equipment for handling Azido sphingosine (d14:1)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Azido (B1232118) sphingosine (B13886) (d14:1). The following procedures are critical for ensuring laboratory safety and minimizing risks associated with this compound.
Hazard Identification and Risk Assessment
Azido sphingosine (d14:1) is an organic azide. Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, posing a potential explosion hazard.[1] While specific toxicological data for Azido sphingosine (d14:1) is limited, it should be handled with care, assuming it may be harmful if inhaled, swallowed, or absorbed through the skin, similar to other azido compounds and nucleoside analogs.[1][2]
Primary Risks:
-
Explosive Potential: Organic azides can decompose violently when subjected to shock, heat, or friction.[2]
-
Toxicity: May be harmful through inhalation, ingestion, or skin absorption.[1]
-
Irritation: Potential to cause skin, eye, and respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety.[2] All personnel must be trained on the proper use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is the minimum requirement.[2] For handling larger quantities, consider a more resistant inner glove.[3] | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, leaving a clean glove underneath.[2] |
| Eye Protection | Chemical safety goggles are mandatory at all times.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[2] | Protects eyes from dust particles and splashes of solutions containing the compound.[2] |
| Body Protection | A fully buttoned, flame-resistant lab coat is required.[3] For procedures with a higher risk of contamination, a disposable gown is recommended. | Protects skin and personal clothing from contamination and potential thermal hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the powder form or when aerosolization is possible.[3] | Prevents inhalation of the compound, a primary route of potential exposure.[2] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[3] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is crucial for the safe handling of Azido sphingosine (d14:1).
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with Azido sphingosine (d14:1) must be conducted in a designated area within a certified chemical fume hood.[3]
-
Blast Shield: Use a blast shield inside the fume hood, positioning the sash as low as possible.[1]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[2]
-
Surface Protection: Line the work surface with disposable absorbent bench paper to contain spills.[2]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit appropriate for hazardous chemicals are readily accessible.[2]
-
Avoid Incompatibilities: Keep the work area clear of metals, their salts, and strong acids to prevent the formation of highly explosive metal azides or toxic hydrazoic acid.[1][4] Do not use metal spatulas for weighing or transferring; use plastic or ceramic instead.[4]
3.2. Handling the Compound:
-
Transport: Transport the compound in a sealed, shatter-proof secondary container.
-
Weighing: If weighing the solid, do so within a ventilated balance enclosure to minimize dust inhalation.[2]
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid to prevent aerosol generation.[2]
-
Closed Systems: Whenever feasible, utilize closed systems for reactions and transfers to minimize exposure risk.[2]
-
Temperature Control: Store Azido sphingosine (d14:1) at -20°C as recommended and avoid exposure to heat sources.
Disposal Plan
Proper disposal of Azido sphingosine (d14:1) and associated waste is critical to prevent accidental explosions or environmental contamination.
-
Waste Segregation: All waste containing Azido sphingosine (d14:1), including contaminated PPE, bench paper, and consumables, must be collected in a designated, clearly labeled hazardous waste container.[3] This waste stream must be kept separate from other chemical waste.[3]
-
No Drain Disposal: Under no circumstances should Azido sphingosine (d14:1) or its solutions be poured down the drain.[4] Azides can react with lead and copper plumbing to form highly explosive metal azides.[4]
-
Deactivation: For larger quantities of azide-containing waste, consult your institution's Environmental Health and Safety (EHS) office for specific deactivation protocols before disposal. A common method involves reaction with nitrous acid, but this should only be performed by trained personnel in a controlled environment.[4]
-
Institutional Procedures: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your EHS office for guidance on proper disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling Azido sphingosine (d14:1).
Caption: A workflow diagram outlining the key steps for the safe handling of Azido sphingosine (d14:1).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
